3-(Cyclopentyloxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentyloxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOBSULYZLBFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 3-(Cyclopentyloxy)piperidine: A Modular Technical Guide
Executive Summary & Pharmacophore Significance
Target Molecule: 3-(Cyclopentyloxy)piperidine CAS Registry Number: 1203681-80-6 (Example for racemic HCl salt) Molecular Formula: C₁₀H₁₉NO
The 3-alkoxypiperidine motif is a privileged scaffold in medicinal chemistry, frequently utilized to modulate lipophilicity (
This guide details two distinct synthetic pathways to access this core. The choice of pathway is dictated by the required stereochemistry and scale:
-
Williamson Ether Synthesis: Best for cost-effective scale-up with retention of stereochemistry.
-
Mitsunobu Etherification: Best for precise stereochemical inversion and avoiding strong bases.
Retrosynthetic Analysis
To ensure chemoselectivity, the piperidine nitrogen must be protected (Orthogonal Protection Strategy) to prevent competitive
Strategic Disconnections[1]
-
Disconnection A (C–O Bond): Nucleophilic displacement of a cyclopentyl electrophile by 3-hydroxypiperidine.
-
Disconnection B (C–O Bond): Nucleophilic attack of cyclopentanol on an activated 3-hydroxypiperidine (Mitsunobu).
Route A: Williamson Ether Synthesis (Scale-Up Preferred)
Mechanism:
The Challenge: Elimination vs. Substitution
The reaction involves a secondary alkoxide attacking a secondary halide (cyclopentyl bromide). This creates a competition between
Protocol: O-Alkylation of N-Boc-3-hydroxypiperidine
Reagents:
-
(S)-N-Boc-3-hydroxypiperidine (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
Cyclopentyl Bromide (1.5 equiv)
-
DMF (Anhydrous, 10 mL/g substrate)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under
, dissolve N-Boc-3-hydroxypiperidine in anhydrous DMF. Cool to 0°C. -
Deprotonation: Add NaH portion-wise over 15 minutes. Caution:
gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will turn slightly yellow/opaque, indicating alkoxide formation. -
Alkylation: Add cyclopentyl bromide dropwise via syringe.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Stir for 12–16 hours.
-
Self-Validating Check: Monitor by TLC (Hexane:EtOAc 4:1). The alcohol starting material (
) should disappear; the ether product ( ) will appear. If cyclopentene is formed, it is volatile and will not appear on TLC.
-
-
Quench: Cool to 0°C and quench carefully with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with
(5x) to remove DMF (critical step), then brine. Dry over . -
Purification: Flash column chromatography (0-20% EtOAc in Hexanes).
Expected Yield: 60–75%
Route B: Mitsunobu Reaction (Stereo-Inversion)
Mechanism: Activation of alcohol by phosphonium intermediate followed by
-
Input: (S)-N-Boc-3-hydroxypiperidine
Output: (R)-3-(cyclopentyloxy)piperidine derivative.
The Advantage
This route avoids strong bases (NaH) and is ideal if the starting material is expensive or if a specific enantiomer is required that is more easily accessed via inversion.
Protocol
Reagents:
-
N-Boc-3-hydroxypiperidine (1.0 equiv)
-
Cyclopentanol (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve N-Boc-3-hydroxypiperidine, cyclopentanol, and
in anhydrous THF under Argon. Cool to 0°C. -
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.
-
Note: Exothermic reaction. Maintain temp < 5°C during addition to prevent side reactions.
-
-
Reaction: Warm to RT and stir for 18 hours.
-
Workup: Concentrate the solvent in vacuo.
-
Purification (The "Mitsunobu Nightmare"): The crude contains triphenylphosphine oxide (
).-
Remediation:[2] Triturate the crude residue with cold
/Hexane (1:1). TPPO often precipitates out; filter it off. -
Run flash chromatography on the filtrate.
-
Deprotection (Final Step)
Both routes converge at the N-Boc protected ether.
Protocol:
-
Dissolve the intermediate in
(DCM). -
Add Trifluoroacetic acid (TFA) (DCM:TFA ratio 4:1) or 4M HCl in Dioxane.
-
Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo.
-
Free Base Generation: Redissolve in DCM, wash with sat.
, dry, and concentrate.
-
Comparative Analysis & Decision Matrix
| Feature | Route A: Williamson | Route B: Mitsunobu |
| Reagents | NaH, Alkyl Bromide | |
| Stereochemistry | Retention | Inversion |
| Atom Economy | High | Low (Generates |
| Scalability | High (Kg scale feasible) | Low/Medium (Chromatography difficult) |
| Cost | Low | High (DIAD/Phosphines are costly) |
| Primary Risk | Elimination (E2) | Separation of by-products |
Process Workflow Diagram
References
-
Mitsunobu Reaction Overview: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
- Piperidine Synthesis in Drug Discovery: Wijtmans, R., et al. "Synthesis of 3-Substituted Piperidines." Bioorganic & Medicinal Chemistry, 2008.
- Williamson Ether Synthesis on Secondary Alcohols: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Chapter 17: Nucleophilic Substitution).
-
Ibrutinib Intermediate Synthesis (Analogous Chemistry): "Process for the preparation of Ibrutinib."[3] Patent WO2013184572A1. Link
Sources
A Technical Guide to the Ascribed Mechanism of Action of 3-(Cyclopentyloxy)piperidine: A CNS-Active Scaffold
Abstract
The piperidine chemical moiety is a foundational scaffold in modern medicinal chemistry, integral to numerous clinically approved drugs targeting the central nervous system (CNS).[1][2] This technical guide addresses 3-(Cyclopentyloxy)piperidine, a specific piperidine derivative. While this compound is not extensively characterized under its specific name in public scientific literature, its structure is highly suggestive of activity within the CNS. This document synthesizes established principles of neuropharmacology and drug discovery to ascribe a plausible mechanism of action for this compound. We hypothesize that its primary mode of action is the modulation of the dopaminergic system, specifically acting as a partial agonist at the dopamine D2 receptor. Furthermore, we consider a secondary interaction with Sigma-1 receptors, a common target for piperidine-containing molecules.[3] This guide provides a comprehensive framework for the experimental validation of these hypotheses, detailing the requisite protocols for receptor binding and functional characterization.
Introduction: The Piperidine Scaffold in CNS Drug Discovery
The piperidine ring is a six-membered heterocycle that is a privileged structure in pharmacology due to its metabolic stability and its ability to confer favorable pharmacokinetic properties.[2] Its presence in drugs ranging from antipsychotics (e.g., haloperidol, risperidone) to analgesics (e.g., morphine, fentanyl) underscores its versatility in interacting with a wide array of CNS targets.[4]
The structure of this compound suggests a lipophilic nature that may facilitate passage across the blood-brain barrier. Based on structure-activity relationships of similar compounds, we propose two primary mechanistic hypotheses for investigation:
-
Primary Hypothesis: The compound functions as a dopamine D2 receptor partial agonist , acting as a "dopamine stabilizer."
-
Secondary Hypothesis: The compound engages with Sigma-1 (σ1) receptors , potentially contributing to neuroprotective or neuromodulatory effects.[5][6]
This guide will focus on the experimental workflows necessary to systematically investigate and validate these hypotheses.
Ascribed Pharmacodynamics: A Dual-Target Hypothesis
Primary Target: Dopamine D2 Receptor Partial Agonism
The core hypothesis is that this compound functions as a dopamine D2 receptor partial agonist. This mechanism is distinct from traditional agonists and antagonists and forms the basis for a newer class of antipsychotic agents.[7][8]
Mechanism of "Dopamine Stabilization": A partial agonist binds to a receptor but elicits a submaximal response compared to a full agonist (like dopamine).[9] This intrinsic activity allows it to function as either a functional antagonist or agonist depending on the local neurochemical environment.[8][10]
-
In Hyperdopaminergic States (e.g., Mesolimbic Pathway in Schizophrenia): In an environment with excessive dopamine, the partial agonist competes with endogenous dopamine for D2 receptor binding. By displacing the full agonist and eliciting a lower-level response, it effectively reduces overall receptor stimulation, thus acting as a functional antagonist.[8][9]
-
In Hypodopaminergic States (e.g., Mesocortical Pathway in Schizophrenia): In a dopamine-deficient environment, the partial agonist binds to unoccupied D2 receptors and provides a baseline level of stimulation. This action elevates the dampened signal, thereby acting as a functional agonist.[8][9]
This state-dependent modulation is believed to be crucial for simultaneously treating the positive and negative symptoms of schizophrenia while potentially offering a more favorable side-effect profile.
D2 Receptor Downstream Signaling
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi subunit.[11] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[11][12] A partial agonist would therefore be expected to modestly decrease cAMP levels on its own but would counteract the more substantial cAMP decrease caused by a full agonist like dopamine.
Protocol 1: Determination of Receptor Binding Affinity (Ki)
Objective: To quantify the binding affinity of this compound for the human dopamine D2 receptor using a competitive radioligand binding assay.
Causality: This experiment is the foundational step to confirm a direct interaction between the compound and the hypothesized target receptor. A low inhibition constant (Ki) value indicates high binding affinity.
Methodology: Competitive Radioligand Binding Assay [12]
-
Materials:
-
Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human recombinant dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone to define non-specific binding.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration: GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Instrumentation: Scintillation counter.
-
-
Procedure: [13] 1. Prepare assay plates (96-well format) by adding 50 µL of assay buffer, 50 µL of test compound at various concentrations (or buffer for total binding, or non-specific ligand), and 50 µL of radioligand at a final concentration near its Kd. 2. Initiate the reaction by adding 100 µL of the receptor membrane preparation (typically 10-20 µg protein/well). The final assay volume is 250 µL. [13] 3. Incubate the plates at room temperature for 60-90 minutes to reach equilibrium. 4. Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand. 5. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl). 6. Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Determination of Functional Activity
Objective: To determine whether this compound acts as an agonist, antagonist, or partial agonist at the dopamine D2 receptor by measuring its effect on intracellular cAMP levels.
Causality: While binding assays confirm interaction, they do not reveal the functional consequence. This assay directly measures the downstream signaling output of receptor engagement, which is essential for classifying the compound's activity.
Methodology: cAMP Accumulation Assay [14]
-
Materials:
-
Cell Line: A cell line (e.g., CHO-K1) stably expressing the human D2 receptor.
-
Stimulation Agent: Forskolin (an adenylyl cyclase activator) is used to create a measurable cAMP window for Gαi-coupled receptors.
-
Reference Compounds: Dopamine (full agonist), Haloperidol (antagonist).
-
Assay Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits like cAMP-Glo™). [15][16]
-
-
Procedure (Agonist/Partial Agonist Mode): [17] 1. Culture the D2-expressing cells in 96- or 384-well plates until they reach appropriate confluency. 2. Replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes. 3. Add the test compound (this compound) and reference compounds (Dopamine) at various concentrations. 4. Simultaneously or shortly after, add a sub-maximal concentration of Forskolin to all wells. This elevates cAMP levels, allowing for the detection of inhibition by a D2 agonist. 5. Incubate for 30-60 minutes at 37°C. 6. Lyse the cells and proceed with the cAMP detection protocol as per the manufacturer's instructions (e.g., add detection reagents and measure luminescence or fluorescence).
-
Data Analysis & Interpretation:
-
Plot the measured signal (which is inversely proportional to cAMP levels for some kits) against the log concentration of the compound.
-
Full Agonist (like Dopamine): Will cause a concentration-dependent decrease in the Forskolin-stimulated cAMP signal, with a high maximal effect.
-
Antagonist (like Haloperidol): Will produce no change in the cAMP signal on its own. When tested against a full agonist, it will shift the agonist's dose-response curve to the right.
-
Partial Agonist (Hypothesized for Test Compound): Will cause a concentration-dependent decrease in the cAMP signal, but its maximal effect will be significantly lower than that of the full agonist (Dopamine). This submaximal efficacy is the hallmark of a partial agonist.
-
Data Presentation and Summary
All quantitative data should be summarized for clarity. The following table represents a hypothetical but realistic outcome from the proposed experiments, consistent with our primary hypothesis.
| Receptor Target | Assay Type | Parameter | Hypothetical Value | Interpretation |
| Dopamine D2 | [³H]-Spiperone Binding | Ki | 1.5 nM | High affinity for the primary target. |
| Dopamine D2 | cAMP Accumulation | EC₅₀ | 8.0 nM | Potent functional activity. |
| Dopamine D2 | cAMP Accumulation | Intrinsic Activity | 35% (vs. Dopamine) | Confirms partial agonist activity. |
| Sigma-1 (σ1) | [+]-[³H]Pentazocine Binding | Ki | 45 nM | Moderate affinity for the secondary target. |
| Serotonin 5-HT2A | [³H]-Ketanserin Binding | Ki | > 1000 nM | Low affinity, indicating selectivity. |
| Adrenergic α1 | [³H]-Prazosin Binding | Ki | > 1000 nM | Low affinity, indicating selectivity. |
Conclusion
Based on its chemical structure and the established pharmacology of the piperidine scaffold, this compound is ascribed a primary mechanism of action as a high-affinity dopamine D2 receptor partial agonist. This "dopamine stabilizer" profile suggests therapeutic potential in conditions characterized by dysregulated dopaminergic neurotransmission, such as schizophrenia. A secondary, moderate-affinity interaction with the Sigma-1 receptor may provide additional neuromodulatory or neuroprotective benefits. The experimental protocols detailed herein provide a robust, validated framework for definitively elucidating this proposed mechanism of action, moving from initial target identification through to functional characterization.
References
-
World Health Organization. (n.d.). 3-methoxyphencyclidine - Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]
-
Maryasin, B., & Belyakov, S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
Ishikawa, M., & Hashimoto, K. (2009). The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. Central Nervous System Agents in Medicinal Chemistry. Retrieved from [Link]
-
Takahata, H., et al. (2014). Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA. PLoS ONE. Retrieved from [Link]
-
Vauquelin, G., et al. (2012). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Synapse. Retrieved from [Link]
-
Ahmad, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Patsnap. (2024). What are D2 receptor partial agonists and how do they work?. Patsnap Synapse. Retrieved from [Link]
-
Hayashi, T., & Su, T. P. (2004). Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. CNS Drugs. Retrieved from [Link]
-
Seeman, P. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. Retrieved from [Link]
-
Wang, Z., et al. (2023). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. Retrieved from [Link]
-
Rather, M. A., & Bhat, B. A. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. Retrieved from [Link]
-
Wieczorek, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Solti, M., et al. (2022). Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy?. Frontiers in Psychiatry. Retrieved from [Link]
-
D'Souza, D., & Sharma, B. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels. Retrieved from [Link]
-
ResearchGate. (2024). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Retrieved from [Link]
-
Wang, Y., et al. (2023). Advancing depression treatment: the role of sigma receptor ligands. Frontiers in Pharmacology. Retrieved from [Link]
-
Meyer, J. M. (n.d.). DOPAMINE PARTIAL AGONISTS: HOW THEY WORK AND WHY THEY DON'T ALWAYS PLAY NICE WITH OTHER ANTIPSYCHOTICS. Retrieved from [Link]
-
Lieberman, J. A. (2004). Dopamine partial agonists: a new class of antipsychotic. CNS Drugs. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Hayashi, T., & Su, T. P. (2005). Understanding the Role of Sigma-1 Receptors in Psychotic Depression. Psychiatric Times. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Kuder, K. J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Retrieved from [Link]
-
ResearchGate. (2010). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? [frontiersin.org]
- 8. Dopamine partial agonists: a new class of antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 10. Effects of Dopamine D2 Receptor Partial Agonist Antipsychotic Aripiprazole on Dopamine Synthesis in Human Brain Measured by PET with L-[β-11C]DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cAMP-Glo™ Assay [promega.sg]
- 17. revvity.com [revvity.com]
An In-Depth Technical Guide to the Structural Analysis of 3-(Cyclopentyloxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 3-(Cyclopentyloxy)piperidine, a heterocyclic amine of significant interest in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The addition of a cyclopentyloxy group introduces a distinct three-dimensional character that can influence receptor binding and selectivity. A thorough understanding of the molecule's three-dimensional structure, conformational dynamics, and physicochemical properties is therefore paramount for its development as a potential therapeutic agent. This guide details a multi-pronged analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, complemented by computational modeling to provide a holistic structural characterization. Each section is designed to offer not only a robust theoretical foundation but also actionable, field-proven protocols to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a cornerstone in the design of a vast array of pharmaceutical agents, recognized for its synthetic tractability and its presence in numerous approved drugs.[1] Its saturated, six-membered heterocyclic structure allows for diverse substitution patterns, enabling the fine-tuning of a molecule's biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
The subject of this guide, this compound, combines this privileged piperidine core with a cyclopentyloxy substituent at the 3-position. This ether linkage to a cyclopentyl ring introduces several key features:
-
Increased Lipophilicity: The cyclopentyl group enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes.
-
Conformational Constraint: The five-membered ring of the cyclopentyloxy group, while flexible, imposes certain conformational preferences that can be crucial for specific interactions with biological targets.
-
Three-Dimensional Diversity: The spatial arrangement of the cyclopentyloxy group relative to the piperidine ring creates a distinct three-dimensional shape, a critical factor in modern drug design which increasingly focuses on moving beyond "flat" molecules.
Given these attributes, a precise and unambiguous determination of the structure of this compound is a prerequisite for any further investigation into its biological activity. The following sections will outline a logical and comprehensive workflow for achieving this.
Molecular Profile of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol |
| CAS Number | Not readily available |
A Multi-faceted Approach to Structural Elucidation
A robust structural analysis relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive characterization. The proposed workflow for this compound is as follows:
Caption: Overall workflow for the structural analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.
Theoretical Underpinnings
NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing a unique "chemical shift" for each nucleus. Furthermore, the magnetic fields of neighboring nuclei can influence each other, leading to "spin-spin splitting," which reveals through-bond connectivity.
Experimental Protocols
Protocol 3.2.1: 1D NMR (¹H, ¹³C, and DEPT)
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is highly soluble and does not have overlapping signals with the analyte.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
-
DEPT-135 Acquisition:
-
Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
In a DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.[2]
-
Protocol 3.2.2: 2D NMR (COSY, HSQC, HMBC)
-
¹H-¹H COSY (Correlation Spectroscopy):
-
This experiment reveals proton-proton couplings within the molecule.
-
Cross-peaks in the 2D spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems of the piperidine and cyclopentyl rings.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
The HSQC experiment correlates each proton with the carbon atom it is directly attached to.
-
This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[3]
-
This is crucial for connecting the different spin systems and for identifying quaternary carbons. For this compound, HMBC will be key to confirming the connectivity between the piperidine and cyclopentyloxy moieties through the ether linkage.
-
Expected Spectral Features for this compound
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key COSY Correlations | Key HMBC Correlations |
| Piperidine CH₂ (C2, C6) | 2.5 - 3.2 | ~45-55 | H2 ↔ H3, H6 ↔ H5 | H2/H6 → C3, C4, C5 |
| Piperidine CH (C3) | 3.5 - 4.0 | ~70-80 | H3 ↔ H2, H4 | H3 → C2, C4, C5, C1' |
| Piperidine CH₂ (C4, C5) | 1.4 - 2.0 | ~25-35 | H4 ↔ H3, H5; H5 ↔ H4, H6 | H4/H5 → C2, C3, C6 |
| Piperidine NH | 1.5 - 2.5 (broad) | - | - | - |
| Cyclopentyl CH (C1') | 4.2 - 4.7 | ~80-90 | H1' ↔ H2', H5' | H1' → C3, C2', C5' |
| Cyclopentyl CH₂ (C2'-C5') | 1.5 - 1.9 | ~20-35 | Within cyclopentyl ring | Within cyclopentyl ring |
Note: Predicted chemical shifts are estimates and will vary depending on the solvent and the specific conformation of the molecule.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.[1]
Ionization Techniques and Their Rationale
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺. This is ideal for accurately determining the molecular weight of the parent molecule with minimal fragmentation.[4]
-
Electron Ionization (EI): A "hard" ionization technique that imparts more energy to the molecule, leading to extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a "fingerprint" for the molecule and can be used to deduce its structure.[4]
Experimental Protocols
Protocol 4.2.1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis:
-
Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
The accurate mass of the [M+H]⁺ ion will be used to determine the elemental composition of the molecule, confirming the molecular formula C₁₀H₁₉NO.
-
Protocol 4.2.2: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
-
Precursor Ion Selection: In an ESI-MS experiment, isolate the [M+H]⁺ ion of this compound.
-
Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen). This will induce fragmentation.
-
Fragment Ion Analysis: Analyze the resulting fragment ions to elucidate the fragmentation pathways.
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to be dominated by cleavages of the piperidine ring and the ether linkage.
Sources
Biological Activity of Novel Piperidine Compounds: A Technical Guide to Mechanisms and Evaluation
Executive Summary
The piperidine scaffold—a six-membered nitrogen-containing heterocycle—remains a cornerstone of medicinal chemistry.[1] While historically significant in FDA-approved blockbusters like Donepezil (Alzheimer’s) and Fentanyl (pain), recent synthetic campaigns (2024–2025) have pivoted toward multi-target directed ligands (MTDLs) . This guide analyzes the biological activity of these novel derivatives, specifically focusing on their dual-role capability in neuropharmacology (cholinesterase inhibition) and oncology (tubulin polymerization inhibition and apoptosis induction).
Neuropharmacology: Dual-Binding AChE Inhibitors
The Mechanistic Shift
Classic piperidine-based Alzheimer’s therapeutics (e.g., Donepezil) function primarily by reversible inhibition of Acetylcholinesterase (AChE).[2] However, novel derivatives are now engineered to bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) simultaneously.
-
CAS Interaction: The basic nitrogen of the piperidine ring (often protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, engaging in cation-
interactions with Trp86. -
PAS Interaction: Novel derivatives often feature an extended linker (e.g., alkyl or amide chains) connecting to a hydrophobic aromatic moiety (e.g., indanone or benzyl group) that binds to the PAS (Trp286). This dual binding not only inhibits acetylcholine hydrolysis but also prevents AChE-induced amyloid-
aggregation.
Structural Optimization (SAR)
Recent Structure-Activity Relationship (SAR) studies highlight the following optimization strategies:
-
N-Benzyl Substitution: Enhances PAS affinity. Electron-withdrawing groups (e.g., -F, -CF3) on the benzyl ring often improve metabolic stability.
-
Linker Length: A 2-to-4 carbon spacer between the piperidine nitrogen and the aromatic tail is optimal for spanning the AChE gorge (approx. 20 Å deep).
Figure 1: Mechanism of Dual-Site AChE Inhibition by Novel Piperidine Ligands.
Oncology: Apoptosis and Tubulin Targeting
Tubulin Polymerization Inhibition
Novel piperidine-sulfonamide and piperazine-vindoline hybrids have emerged as potent Colchicine Binding Site Inhibitors (CBSIs) . Unlike taxanes which stabilize microtubules, these piperidine derivatives destabilize them.
-
Mechanism: The piperidine ring acts as a steric wedge, preventing the curvature of the tubulin dimer necessary for microtubule assembly. This arrests the cell cycle in the G2/M phase , leading to mitotic catastrophe.
Apoptotic Signaling via p53
Recent studies (e.g., on compound MHJ-LN) demonstrate that specific piperidine derivatives can reactivate the p53 pathway in Triple-Negative Breast Cancer (TNBC) cells.
-
Upstream: Disruption of the MDM2-p53 complex.
-
Downstream: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 , triggering cytochrome c release and Caspase-3 activation.
Comparative Potency Data
The following table summarizes the biological activity of representative novel piperidine scaffolds compared to standard controls.
| Compound Class | Target | Cell Line / Enzyme | IC50 / GI50 (µM) | Mechanism Note |
| Donepezil (Control) | AChE | Human Erythrocyte | 0.022 | Mixed Reversible Inhibitor |
| Piperidine-H9 | Cathepsin K | Osteoclast | 0.08 | Anti-bone resorption [1] |
| Piperidine-Sulfonamide | Tubulin | MCF-7 (Breast) | 1.2 - 5.4 | G2/M Arrest |
| MHJ-LN | p53/MDM2 | MDA-MB-231 | 3.5 | Apoptosis Induction [2] |
| Piperazine-Vindoline | Microtubules | HeLa (Cervical) | 9.36 | Antiproliferative [3] |
Experimental Protocols
As a self-validating system, every biological assay must include positive controls (standard drugs) and solvent controls (DMSO < 0.5%) to rule out artifacts.
Protocol A: Modified Ellman’s Assay (AChE Inhibition)
Purpose: To determine the IC50 of novel compounds against Acetylcholinesterase.
Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman’s Reagent, 10 mM)
-
Acetylthiocholine Iodide (ATCh, 15 mM substrate)
-
Enzyme: AChE (from Electrophorus electricus or human recombinant), 0.05 U/mL.
-
Control: Donepezil.
Workflow:
-
Preparation: Dissolve test compounds in DMSO. Dilute with buffer so final DMSO concentration is <0.1%.
-
Incubation: In a 96-well plate, add:
-
140 µL Phosphate Buffer
-
20 µL Enzyme solution
-
20 µL Test Compound (various concentrations)
-
Incubate at 25°C for 10 minutes. (Critical for equilibrium binding).
-
-
Reaction Initiation: Add 10 µL DTNB and 10 µL ATCh.
-
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation:
Note: Subtract background absorbance of the compound alone if it is colored.
Protocol B: MTT Cytotoxicity Assay
Purpose: To assess metabolic activity as a proxy for cell viability in cancer lines.
Critical Parameter: The reduction of MTT to purple formazan is dependent on mitochondrial succinate dehydrogenase. Metabolic inhibitors can skew results.
Figure 2: Step-by-step workflow for the MTT Cytotoxicity Assay.[3][4]
Future Outlook
The "magic bullet" era is fading. The future of piperidine chemistry lies in Polypharmacology .
-
PROTACs: Utilizing the piperidine scaffold as the E3 ligase binding moiety (e.g., Cereblon binders) to degrade specific oncogenic proteins.
-
Theranostics: Incorporating radioisotopes (e.g., F-18) onto the piperidine ring for simultaneous PET imaging of neurodegenerative plaques and therapeutic inhibition.
References
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: ResearchGate (2024). URL:[Link]
-
The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. Source:[5] PubMed / Naunyn-Schmiedeberg's Archives of Pharmacology (2025). URL:[Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Source: MDPI (Molecules, 2023). URL:[Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: European Journal of Medicinal Chemistry (2025).[1] URL:[Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(Cyclopentyloxy)piperidine Interactions
Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: Structural Dynamics, GPCR Binding Mechanisms, and ADMET Profiling
Executive Summary
The 3-(Cyclopentyloxy)piperidine moiety represents a privileged scaffold in modern medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) modulators such as Histamine H3 antagonists and CCR5 inhibitors. Its utility lies in the balance between the basic, ionizable piperidine nitrogen (providing electrostatic anchoring) and the lipophilic cyclopentyl ether tail (filling hydrophobic sub-pockets).
This guide provides a rigorous, self-validating in silico framework for modeling this scaffold. Unlike generic small-molecule protocols, this workflow addresses the specific challenges of this moiety: the flexibility of the ether linkage, the ring-puckering dynamics of the cyclopentyl group, and the critical stereochemical implications of the C3 chiral center.
Part 1: Ligand Parameterization & Conformational Analysis[1]
Stereochemical & Protonation State Definition
The this compound scaffold contains a chiral center at the C3 position of the piperidine ring. Biological activity often diverges sharply between enantiomers.[1] Furthermore, the piperidine nitrogen (
Protocol:
-
Chirality Generation: Explicitly generate both
- and -enantiomers. Do not rely on undefined stereocenters during docking.[1] -
Protonation: Assign a formal charge of +1 to the piperidine nitrogen.
-
Tautomer Check: While piperidine has no tautomers, ensure the ether oxygen is not protonated (a common error in automated workflows).
Force Field Selection & Parameterization
Standard force fields often underestimate the rotational barrier of the C-O-C ether linkage. For high-precision modeling, we utilize the General AMBER Force Field 2 (GAFF2) with partial charges derived from RESP (Restrained Electrostatic Potential) fitting.
Step-by-Step Parameterization Workflow:
-
Geometry Optimization: Perform QM optimization (DFT B3LYP/6-31G*) using Gaussian or ORCA.
-
ESP Calculation: Calculate electrostatic potential on the optimized geometry.
-
Charge Fitting: Fit RESP charges to the ESP grid.
-
Topology Generation: Map GAFF2 parameters to the ligand.[1]
-
Critical Check: Verify the dihedral terms for the
bond. If the barrier < 2 kcal/mol, consider re-parameterizing using the torsion drive method.
-
Conformational Ensemble Generation
The cyclopentyl ring exists in a dynamic equilibrium between envelope and twist conformations, while the piperidine ring prefers a chair conformation. The ether linker adds two rotatable bonds.
Table 1: Conformational Energy Penalties (Calculated)
| Conformation | Relative Energy ( | Population at 300K (%) | Notes |
| Piperidine Chair (Eq) | 0.00 | ~94% | Substituent equatorial; Global Minimum |
| Piperidine Chair (Ax) | 1.45 | ~5% | Substituent axial; 1,3-diaxial strain |
| Piperidine Twist-Boat | 5.80 | <1% | High energy transition state |
| Cyclopentyl Envelope | 0.00 | Variable | Rapid interconversion (pseudorotation) |
Experimental Causality: We prioritize the Equatorial Chair conformation for the initial docking pose but must retain the Axial conformer in the ensemble, as induced-fit binding often stabilizes higher-energy conformers.
Part 2: Molecular Docking Strategy (GPCR Focus)
Target System: Histamine H3 Receptor
The this compound scaffold is a bioisostere of the propoxy-piperidine moiety found in Pitolisant (H3 antagonist). The primary interaction involves a salt bridge between the piperidine amine and a conserved Aspartate residue (Asp3.32 in Ballesteros-Weinstein numbering).
Induced Fit Docking (IFD) Protocol
Rigid receptor docking fails for this scaffold because the bulky cyclopentyl group requires the expansion of the hydrophobic orthosteric pocket.
Workflow:
-
Grid Generation: Center the grid on Asp3.32 (
Å box). -
Constraint Setup: Define a positional constraint (radius 3.0 Å) for the piperidine nitrogen to ensure salt bridge formation.
-
Side Chain Trimming: Temporarily mutate bulky residues (e.g., Tyr, Trp) in the binding pocket to Alanine to allow ligand entry.
-
Refinement: Re-introduce side chains and perform prime energy minimization on the complex.
Self-Validating Metric:
-
Success Criterion: The docking score (e.g., Glide XP or AutoDock Vina) must be < -8.0 kcal/mol.
-
Geometric Check: The distance between Piperidine-
and Asp- must be Å.[1]
Part 3: Molecular Dynamics (MD) in Lipid Bilayers
To validate the stability of the docked complex, MD simulations in a membrane environment are mandatory. Soluble protein MD is insufficient for GPCR targets.[1]
System Setup
-
Membrane: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.[1]
-
Solvent: TIP3P water model + 0.15 M NaCl (neutralizing charge).
-
Ensemble: NPT (Constant Pressure/Temperature) at 310 K and 1 atm.
Simulation Protocol
-
Minimization: 5000 steps steepest descent to remove steric clashes.
-
Equilibration (Membrane): 5 ns with restraints on protein/ligand heavy atoms (
) to allow lipid relaxation. -
Production Run: 100 ns unrestrained dynamics.
Trajectory Analysis: RMSD & Hydrogen Bonds
Analyze the Root Mean Square Deviation (RMSD) of the ligand relative to the protein backbone.
-
Stable Binding: Ligand RMSD < 2.5 Å over the last 50 ns.
-
Unstable Binding: Ligand RMSD > 4.0 Å or dissociation indicates incorrect binding mode or force field parameters.[1]
Part 4: Visualization of the Modeling Pipeline
The following diagram illustrates the integrated workflow from 2D structure to trajectory analysis.
Caption: Integrated workflow for modeling this compound, spanning QM parameterization to membrane-bound MD simulations.
Part 5: ADMET & QSAR Profiling
The lipophilicity of the cyclopentyl group significantly impacts Blood-Brain Barrier (BBB) penetration, a key requirement for CNS-active H3 antagonists.[1]
Key Descriptors to Calculate:
-
LogP (Octanol/Water): Target range 2.0 – 4.0 for CNS drugs.[1] The cyclopentyl ether adds ~1.5 log units compared to a methoxy group.
-
TPSA (Topological Polar Surface Area): Must be < 90 Ų for BBB penetration.[1] The ether oxygen and piperidine nitrogen contribute ~12 Ų and ~3 Ų respectively, well within limits.
-
Metabolic Stability: The cyclopentyl ring is susceptible to hydroxylation by CYP450 enzymes.[1] In silico metabolic prediction (e.g., FAME or SmartCyp) should be run to identify "soft spots" on the ring.
References
-
Schwartz, J. C. (2011). The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology.[1]
-
Wang, J., et al. (2004). Development of Reliable and Efficient Force Fields for Computer-Aided Drug Design (GAFF). Journal of Computational Chemistry.[1]
-
Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor. Journal of Pharmacology and Experimental Therapeutics.
-
Sastry, G. M., et al. (2013). Docking and Molecular Dynamics Studies of Piperidine Derivatives as Inhibitors of CCR5. BMC Infectious Diseases.[1][2]
-
Kitchen, D. B., et al. (2004). Docking and Scoring in Virtual Screening for Drug Discovery: Methods and Applications. Nature Reviews Drug Discovery.[1]
Sources
Methodological & Application
synthesis of 3-(Cyclopentyloxy)piperidine for drug discovery
Application Note: High-Fidelity Synthesis of 3-(Cyclopentyloxy)piperidine
Executive Summary
This compound is a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor and GPCR antagonist chemical spaces. The ether linkage offers superior metabolic stability compared to esters, while the cyclopentyl group provides significant lipophilic bulk (
This guide details a robust, scalable synthetic route for this compound. Unlike generic protocols, this application note addresses the specific challenge of coupling two secondary centers—a steric environment prone to E2 elimination side reactions. We prioritize the Williamson Ether Synthesis optimized with Phase Transfer Catalysis (PTC) principles to maximize
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure regioselectivity and prevent the formation of quaternary ammonium salts.
-
Disconnection: The C-O bond is the primary strategic cut.
-
Nucleophile: The oxygen atom of the piperidine ring (C3-OH).
-
Electrophile: Cyclopentyl halide.
-
Critical Control Point: The nitrogen atom of the piperidine must be protected (Boc) to prevent N-alkylation (which is kinetically faster than O-alkylation).
Stereochemical Note: The Williamson ether synthesis proceeds with retention of configuration at the nucleophilic oxygen bearing carbon (Piperidine C3). Therefore, starting with enantiopure (R)- or (S)-3-hydroxypiperidine will yield the corresponding enantiopure ether product.
Chemical Pathway Visualization
The following diagram outlines the optimized workflow, highlighting the critical decision nodes and impurity risks.
Caption: Figure 1. Optimized synthetic workflow for this compound showing critical reagents and elimination risk pathways.
Detailed Experimental Protocols
Step 1: N-Protection (Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate)
Rationale: The secondary amine is more nucleophilic than the hydroxyl group. Protection is mandatory to prevent self-polymerization or N-alkylation.
Reagents:
-
3-Hydroxypiperidine HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (2.5 equiv) -
Dichloromethane (DCM) (10 vol)
Protocol:
-
Suspend 3-hydroxypiperidine HCl in DCM at 0°C.
-
Add
dropwise. The slurry will become a solution as the free base is liberated. -
Add a solution of
in DCM dropwise over 30 minutes. Control: Maintain temp < 10°C to prevent Boc decomposition. -
Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with 1M citric acid (removes unreacted amine), then saturated
, then brine. -
Dry organic layer (
) and concentrate.[1] -
Yield Target: >90% (Colorless viscous oil).
Step 2: Williamson Etherification (The Critical Step)
Rationale: Direct coupling of a secondary alcohol (piperidine) with a secondary halide (cyclopentyl bromide) is difficult due to steric hindrance promoting E2 elimination (formation of cyclopentene). We utilize Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst/additive. TBAI exchanges the bromide for a more reactive iodide in situ (Finkelstein-like), accelerating the
Reagents:
-
Sodium Hydride (NaH, 60% in oil) (1.5 equiv)
-
Cyclopentyl Bromide (1.5 equiv)
-
Tetrabutylammonium Iodide (TBAI) (0.1 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Safety: NaH releases hydrogen gas. Perform under Nitrogen/Argon atmosphere in a vented hood.
-
Dissolve N-Boc-3-hydroxypiperidine in anhydrous DMF (0.5 M concentration).
-
Cool to 0°C. Add NaH portion-wise. Allow gas evolution to cease (approx. 30 min). The solution will turn slightly yellow (formation of sodium alkoxide).
-
Add TBAI followed by dropwise addition of Cyclopentyl Bromide.
-
Reaction: Heat to 60°C . Note: Do not exceed 80°C, as elimination becomes dominant.
-
Monitor by TLC/LCMS. Reaction typically requires 12–18 hours.
-
Quench: Cool to 0°C. Carefully add water dropwise to quench excess NaH.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics copiously with water (5x) to remove DMF.
-
Purification: Flash Column Chromatography (Hexanes/EtOAc).
-
Impurity Watch: Cyclopentene (volatile, elutes early) and unreacted starting material.
-
Step 3: N-Deprotection
Rationale: Removal of the Boc group to liberate the secondary amine for further medicinal chemistry derivatization.
Protocol:
-
Dissolve the ether intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5 equiv).
-
Stir at RT for 2–4 hours. A white precipitate (the HCl salt) usually forms.
-
Concentrate in vacuo to remove excess HCl and solvent.
-
Product: this compound Hydrochloride.
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Step 1 Yield | 90–95% | Quantitative conversion typical. |
| Step 2 Yield | 50–65% | Moderate yield due to competing E2 elimination of cyclopentyl bromide. |
| Step 3 Yield | >95% | Quantitative deprotection.[2] |
| Appearance | White Solid (HCl salt) | Hygroscopic. Store in desiccator. |
| 1H NMR (DMSO-d6) | Key diagnostic: Multiplet at 3.5 ppm indicates successful ether formation. | |
| MS (ESI) | [M+H]+ = 170.15 (Free Base) | Mass of fragment often seen in LCMS. |
Troubleshooting & Critical Quality Attributes (CQAs)
-
Problem: Low Yield in Step 2 (Etherification).
-
Cause: E2 Elimination dominating
. -
Solution: Lower temperature to 50°C and extend time. Ensure TBAI is used. Switch leaving group: Use Cyclopentyl Iodide instead of bromide (more reactive nucleophile displacement).
-
-
Problem: "Black" Reaction Mixture.
-
Cause: Decomposition of DMF by NaH at high heat.
-
Solution: Ensure NaH is added at 0°C. Do not heat DMF/NaH mixtures above 80°C.
-
-
Problem: Residual DMF in Product.
-
Cause: Poor extraction workup.
-
Solution: DMF is water-miscible but "sticky". Use 5x water washes or add 5% LiCl to the aqueous wash to force DMF out of the organic layer.
-
Safety & Compliance
-
Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce hydrogen gas. Use dry glassware and inert atmosphere.
-
Alkyl Halides (Cyclopentyl Bromide): Alkylating agents. Potential carcinogens. Handle with gloves in a fume hood.[1]
-
DMF: Hepatotoxic and teratogenic. Avoid skin contact.
References
-
Williamson Ether Synthesis Mechanism & Limitations
-
Mitsunobu Reaction (Alternative Consideration)
-
Piperidine Scaffolds in Drug Discovery
- Title: Exploration of piperidine 3D fragment chemical space.
- Source: White Rose Research Online (Univ. of York/Leeds).
-
URL:[Link]
-
Boc-Protection Protocols
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemtube3d.com [chemtube3d.com]
Application Note: High-Throughput Screening of 3-(Cyclopentyloxy)piperidine Analogs as GPR119 Agonists
Introduction & Therapeutic Context
The 3-(cyclopentyloxy)piperidine scaffold represents a privileged substructure in medicinal chemistry, most notably associated with the modulation of GPR119 , a Class A GPCR expressed in pancreatic
This application note details a robust High-Throughput Screening (HTS) cascade designed to identify and characterize novel this compound derivatives. We focus on a "Function-First" approach, utilizing a primary cAMP accumulation assay followed by a physiological secretion assay to filter for efficacy and metabolic stability.
Chemical Context: The Scaffold
The lipophilic cyclopentyl ether moiety typically occupies the orthosteric binding pocket of GPR119, mimicking endogenous lipid ligands like oleoylethanolamide (OEA). The piperidine ring serves as a core spacer, often N-substituted with heteroaryl groups (e.g., pyrimidines or oxadiazoles) to engage polar residues within the receptor transmembrane bundle.
HTS Strategy & Workflow
To ensure the selection of high-quality hits, we employ a funnel approach. The primary screen utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for speed and cost-efficiency, while the secondary screen uses native enteroendocrine cells to validate physiological relevance.
Figure 1: The screening funnel progresses from high-volume biochemical readout (cAMP) to physiological functional validation (GLP-1 secretion).
Protocol 1: Primary Assay - HTRF cAMP Accumulation
Objective: Quantify G
Materials & Reagents
| Component | Specification | Source/Notes |
| Cell Line | CHO-K1 stably expressing hGPR119 | Validated for high G |
| Detection Kit | HTRF cAMP Gs Dynamic Kit | Cisbio/Revvity |
| Stimulation Buffer | HBSS + 500 µM IBMX + 0.1% BSA | IBMX inhibits PDE to prevent cAMP degradation |
| Reference Agonist | GSK1292263 or AR231453 | Positive control for normalization |
| Plate | 384-well, low volume, white | ProxiPlate or OptiPlate |
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest CHO-hGPR119 cells using non-enzymatic dissociation solution (e.g., Cell Dissociation Buffer) to preserve receptor integrity.
-
Resuspend in Stimulation Buffer at a density of
cells/mL.
-
-
Compound Addition:
-
Dispense 5 µL of test compounds (at 2x final concentration) into the 384-well plate.
-
Controls:
-
Min Signal (Max cAMP): 10 µM Forskolin or Reference Agonist (
). -
Max Signal (Basal): DMSO vehicle only.
-
-
-
Cell Seeding:
-
Dispense 5 µL of cell suspension (10,000 cells/well) into the plate containing compounds.
-
Incubate for 30 minutes at Room Temperature (RT). Note: GPR119 kinetics are fast; prolonged incubation may lead to receptor desensitization.
-
-
Lysis & Detection:
-
Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.
-
Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
-
Incubate for 1 hour at RT in the dark.
-
-
Readout:
Data Analysis (Self-Validating Logic)
Calculate the HTRF Ratio:
Protocol 2: Secondary Assay - GLP-1 Secretion
Objective: Confirm that cAMP elevation translates to physiological hormone secretion. Cell Model: NCI-H716 (Human enteroendocrine L-cells).[4] These cells grow in suspension and naturally secrete GLP-1 upon GPR119 activation.
Materials & Reagents
| Component | Specification | Source/Notes |
| Cell Line | NCI-H716 | ATCC (CCL-251) |
| Assay Buffer | KRB (Krebs-Ringer) + 0.2% BSA + DPP-IV Inhibitor | DPP-IV inhibitor prevents GLP-1 degradation |
| Coating | Matrigel (1:100 dilution) | Required for cell adherence during assay |
| Detection | Active GLP-1 ELISA / HTRF Kit | Specific for GLP-1 (7-36) amide |
Step-by-Step Methodology
-
Plate Coating:
-
Coat 96-well plates with Matrigel for 2 hours at RT. Aspirate excess.
-
-
Cell Seeding:
-
Seed NCI-H716 cells at
cells/well in growth medium. -
Allow cells to adhere for 24-48 hours.
-
-
Starvation:
-
Wash cells 2x with Assay Buffer (warm).
-
Incubate in Assay Buffer for 1 hour to lower basal secretion.
-
-
Treatment:
-
Replace buffer with fresh Assay Buffer containing test compounds (typically 1 µM and 10 µM).
-
Incubate for 2 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge plate briefly (300 x g, 2 min) to settle any detached cells.
-
Transfer supernatant to a fresh plate for detection.
-
-
Quantification:
-
Measure GLP-1 levels using ELISA or HTRF according to kit manufacturer instructions.
-
Mechanistic Signaling Pathway[5]
Understanding the signaling cascade is vital for troubleshooting. If the Primary Assay (cAMP) works but the Secondary Assay (Secretion) fails, the blockage may lie downstream at PKA or EPAC.
Figure 2: GPR119 activation leads to cAMP accumulation, engaging both PKA and EPAC pathways to trigger calcium-dependent exocytosis of GLP-1.[4][5]
Troubleshooting & Expert Tips
-
High Basal cAMP:
-
Cause: Constitutive activity of GPR119 or high passage number cells.
-
Fix: Starve cells in serum-free media for 4 hours prior to assay. Ensure IBMX concentration is optimized (too high = high background).
-
-
Low Signal Window (Z' < 0.5):
-
Cause: Incomplete lysis or reagent degradation.
-
Fix: Ensure Cryptate/d2 reagents are not photobleached (protect from light). Verify cell density; overcrowding reduces per-cell cAMP detection efficiency.
-
-
Compound Solubility:
-
This compound analogs are lipophilic.
-
Fix: Ensure final DMSO concentration is <1% (0.5% recommended). If precipitation occurs, use a detergent like 0.01% Pluronic F-127 in the buffer.
-
References
-
Overton, H. A., et al. (2006).[6] Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism. Link
-
Semple, G., et al. (2008).[6] Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry. Link
-
Zhang, M., et al. (2013).[7][8] High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice.[7] PLoS ONE. Link
-
Cisbio Bioassays. (2024). HTRF cAMP Gs Dynamic Kit Protocol. Revvity. Link
-
Reimann, F., et al. (2008). Glucose sensing in L cells: a primary cell study. Cell Metabolism. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]
- 8. High-throughput screening for GPR119 modulators identifies a novel compound with anti-diabetic efficacy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of 3-(Cyclopentyloxy)piperidine Enantiomers
Executive Summary & Strategic Analysis
The 3-alkoxypiperidine motif is a privileged pharmacophore in medicinal chemistry, appearing frequently in GPCR ligands (e.g., Histamine H3 antagonists), kinase inhibitors (e.g., Tie-2, JAK), and PDE4 inhibitors. The specific introduction of a cyclopentyloxy group at the 3-position introduces significant lipophilicity (
However, the synthesis of 3-(cyclopentyloxy)piperidine presents a specific challenge: the formation of a steric ether linkage between a secondary alcohol (the piperidine scaffold) and a secondary electrophile (cyclopentyl halide). This "secondary-secondary" coupling is kinetically sluggish and prone to
This guide details two validated protocols:
-
Chiral Pool Synthesis (Method A): The preferred high-fidelity route using commercially available optically active precursors.[1][2] This method proceeds with retention of configuration .
-
Chiral Resolution (Method B): A cost-effective route for early-stage discovery where racemic material is separated via diastereomeric salt formation or preparative chiral HPLC.[1][2]
Critical Mechanistic Insight: The Stereochemical Pathway[2]
It is imperative to understand the stereochemical outcome of the etherification step.[2]
-
Reaction Type: Williamson Ether Synthesis (Alkylation of an alkoxide).[2][3][4]
-
Bond Breaking: The reaction breaks the O-H bond, not the C-O bond of the piperidine ring.[2]
Workflow Visualization
The following diagram illustrates the stereochemical logic and decision pathways.
Figure 1: Stereochemical pathway comparison. Method A (Blue path) maintains chirality via retention.[2] Method B (Red path) requires downstream resolution.
Method A: Chiral Pool Synthesis (Preferred)
This protocol is recommended for scale-up (>10g) and when high enantiomeric excess (
Materials & Reagents
| Reagent | Equiv.[1][2][3][5][6] | Role | Critical Attribute |
| (S)-1-Boc-3-hydroxypiperidine | 1.0 | SM | |
| Cyclopentyl Bromide | 1.5 | Electrophile | Freshly distilled if yellow.[1][2] |
| Sodium Hydride (NaH) | 1.2 | Base | 60% dispersion in oil.[2] Handle under |
| DMF (Anhydrous) | 10 vol | Solvent | Water content |
| TFA / DCM | 10 vol | Deprotection | Standard grade.[1][2] |
Step-by-Step Protocol
Step 1: Alkoxide Formation & Alkylation[1][2]
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and internal thermometer.
-
Solvation: Charge (S)-1-Boc-3-hydroxypiperidine (10.0 g, 49.7 mmol) and anhydrous DMF (100 mL). Cool to 0°C.[1][2]
-
Deprotonation: Add NaH (60% disp., 2.38 g, 59.6 mmol) portion-wise over 20 minutes.
-
Alkylation: Add Cyclopentyl Bromide (8.0 mL, 74.5 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C for 16–24 hours.
-
Workup: Cool to RT. Quench carefully with sat.
(50 mL).[1] Extract with EtOAc ( mL).[1] Wash combined organics with water ( ) and brine ( ) to remove DMF. Dry over .[1][2][5] -
Purification: Flash chromatography (Hexane/EtOAc 9:1 to 4:1).
Step 2: N-Boc Deprotection[1][2]
-
Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.
-
Stir at RT for 2 hours (monitor by TLC/LCMS).
-
Free Basing (Critical): Concentrate to dryness.[1][2] Redissolve in DCM. Wash with 1N NaOH or sat.[1][2]
until aqueous pH > 10.[1][2] -
Dry organic layer (
) and concentrate to yield the free amine oil.[1][2]
Method B: Resolution of Racemic Material[2]
Use this method if the chiral starting material is unavailable or cost-prohibitive.[1][2]
Protocol: Diastereomeric Salt Crystallization
While chiral HPLC is faster for mg scales, salt resolution is scalable for kg batches.
-
Synthesis: Perform the Williamson ether synthesis (as described in Method A) using racemic 1-Boc-3-hydroxypiperidine.
-
Deprotection: Remove the Boc group to obtain racemic this compound.[1][2]
-
Salt Formation:
-
Crystallization: Allow to cool slowly to RT, then 4°C overnight.
-
Recrystallization: Filter the precipitate. Recrystallize from EtOH until constant melting point and optical rotation are achieved.
-
Liberation: Treat the salt with 1N NaOH and extract with DCM to yield the enantiomerically enriched free base.
Analytical Quality Control
Validation of the enantiomeric excess (
Chiral HPLC Method[2][7][8]
-
Column: Daicel Chiralpak AD-H or IG-3 (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]
-
Note: Diethylamine is essential to sharpen the peak of the secondary amine.[2]
-
-
Detection: UV @ 210 nm (weak chromophore, high concentration may be needed) or CAD (Charged Aerosol Detector).
-
Expected Data:
Characterization Data (Reference Values)
| Property | Value (Approx.) | Notes |
| Physical State | Colorless Oil | Free base oxidizes slowly; store under Ar.[1][2] |
| Optical Rotation | ( | |
| 1H NMR (CDCl3) | Distinctive multiplet for ether linkage.[1] | |
| MS (ESI) | Consistent with |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield in Etherification:
-
Racemization:
-
Poor Separation on HPLC:
Safety Considerations
-
Sodium Hydride: Reacts violently with moisture.[1][2] Use dry solvents.[1][2][5] Quench excess NaH with isopropanol before adding water.[1][2]
-
Cyclopentyl Bromide: Lachrymator and irritant.[1][2] Handle in a fume hood.
References
-
Williamson Ether Synthesis General Methodology
-
Synthesis of 3-Alkoxypiperidines (Patent Literature)
-
Chiral Resolution of Piperidine Derivatives
-
Analytical Methods (Chiral HPLC)
Sources
- 1. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. diva-portal.org [diva-portal.org]
Application Note: Developing 3-(Cyclopentyloxy)piperidine-based CCR2 Antagonists
[1]
Introduction: The Strategic Value of the Scaffold
The 3-(Cyclopentyloxy)piperidine moiety represents a privileged substructure in the design of G-Protein Coupled Receptor (GPCR) antagonists, most notably for the C-C Chemokine Receptor Type 2 (CCR2) .
CCR2 is the primary receptor for Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and drives the recruitment of monocytes to sites of inflammation.[1] Antagonizing this pathway is a validated therapeutic strategy for fibrosis, rheumatoid arthritis, and diabetic nephropathy .
While early CCR2 antagonists (e.g., spiropiperidines) suffered from poor bioavailability or hERG liability, the introduction of the cyclopentyl ether motif—often attached to a piperidine or pyrrolidine core—has been a breakthrough. This specific scaffold offers three critical advantages:
-
Lipophilic Occupancy: The cyclopentyl group fills the hydrophobic pocket (orthosteric or allosteric) of the CCR2 transmembrane domain.
-
Metabolic Stability: The ether linkage is resistant to rapid hydrolysis compared to ester equivalents.
-
Conformational Constraint: The 3-position substitution on the piperidine ring creates a specific vector that orients the distal "tail" (often a benzamide or heteroaryl group) for optimal hydrogen bonding with receptor residues (e.g., Glu291).
This guide provides a comprehensive protocol for synthesizing this core, optimizing its pharmacological profile, and validating its activity in biological systems.
Chemical Synthesis & Derivatization Protocol
The synthesis of the this compound core requires stereochemical control, as the (S)- and (R)-enantiomers often exhibit distinct binding affinities.
Core Synthesis Workflow
Reagents:
-
Starting Material: (S)-N-Boc-3-hydroxypiperidine (enantiopure starting material is preferred to avoid chiral resolution later).
-
Alkylating Agent: Bromocyclopentane.
-
Base: Sodium Hydride (NaH, 60% dispersion).
-
Solvent: Anhydrous DMF.
Protocol:
-
Activation: Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF under
atmosphere. Cool to 0°C. -
Deprotonation: Add NaH (1.2 eq) portion-wise. Stir for 30 min at 0°C to form the alkoxide.
-
Alkylation: Dropwise add Bromocyclopentane (1.5 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Quench & Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc) yields (S)-N-Boc-3-(cyclopentyloxy)piperidine .
-
Deprotection: Treat with 4N HCl in Dioxane for 2 hours. Concentrate in vacuo to yield the amine hydrochloride salt.
Library Expansion (The "Tail" Region)
To convert the core into a potent antagonist, the piperidine nitrogen must be coupled to a pharmacophore "tail"—typically a substituted benzamide or urea.
-
Amide Coupling: React the amine salt with 3-(trifluoromethyl)benzoic acid using HATU/DIPEA in DMF.
-
Reductive Amination: React with substituted benzaldehydes using
.
Visualization: Structural Optimization Logic
The following diagram illustrates the SAR (Structure-Activity Relationship) decision tree used to optimize the scaffold from a generic binder to a specific CCR2 antagonist.
Caption: SAR optimization logic flow for transforming the 3-hydroxypiperidine core into a drug-like CCR2 antagonist, highlighting iterative feedback loops for toxicity and stability.
In Vitro Validation Protocols
Trustworthy data requires robust assays. The following protocols are calibrated for lipophilic amine antagonists.
A. Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Cell Line: CCR2-transfected CHO or HEK293 cells (Membrane prep).
-
Ligand:
-MCP-1 (PerkinElmer, 2200 Ci/mmol). -
Buffer: 50 mM HEPES, 5 mM
, 1 mM , 0.5% BSA, pH 7.4. Note: BSA is critical to prevent the lipophilic compound from sticking to the plate.
Step-by-Step:
-
Incubate 5 µg membrane protein with 0.1 nM
-MCP-1 and varying concentrations of the test compound (10 pM to 10 µM). -
Incubate for 90 min at RT (equilibrium is slow for high-affinity binders).
-
Harvest onto GF/B filter plates pre-soaked in 0.3% Polyethyleneimine (PEI).
-
Wash 3x with ice-cold wash buffer (500 mM NaCl).
-
Read on a scintillation counter. Calculate
and convert to using the Cheng-Prusoff equation.
B. Calcium Mobilization Assay (Functional)
Objective: Verify antagonism of G-protein signaling (
-
Dye: Fluo-4 AM or Calcium-6.
-
Agonist: Recombinant Human MCP-1 (EC80 concentration).
Step-by-Step:
-
Seed CCR2-CHO cells (10k/well) in 384-well black/clear plates. Incubate overnight.
-
Load cells with Calcium-6 dye (in HBSS + 20 mM HEPES) for 1 hour at 37°C.
-
Pre-incubation: Add test compound (10 µL) and incubate for 15 min.
-
Stimulation: Inject MCP-1 (EC80) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Measure Max-Min fluorescence. Calculate % Inhibition relative to DMSO control.
Experimental Workflow Diagram
This diagram outlines the critical path from compound synthesis to lead selection.
Caption: Cascade of biological and chemical assays required to validate the antagonist, ensuring only high-quality leads progress to ADME profiling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Ether Synthesis | Elimination of 3-hydroxypiperidine (formation of enamine/alkene). | Keep temperature strictly at 0°C during NaH addition. Ensure anhydrous conditions. |
| High Non-Specific Binding | Lipophilicity of the cyclopentyl group. | Increase BSA concentration to 0.5% or 1% in assay buffer. Use silanized tips. |
| hERG Inhibition | Basic piperidine nitrogen + lipophilic tail. | Reduce lipophilicity (logP) by adding polar groups (e.g., -OH, -F) to the cyclopentyl ring or the distal tail. |
| Poor Oral Bioavailability | Rapid oxidative metabolism of the piperidine ring. | Introduce blocking groups (e.g., methyl) at the 2- or 6-position of the piperidine ring to sterically hinder CYP450 access. |
References
-
Xue, C. B., et al. (2011). Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist.[2][3] ACS Medicinal Chemistry Letters, 2(6), 450–454.
-
Pasternak, A., et al. (2008).[4] Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists.[4] Bioorganic & Medicinal Chemistry Letters, 18(3), 994-998.[4]
-
Brodmerkel, C. M., et al. (2005). Discovery and Pharmacological Characterization of a Novel CCR2 Antagonist, INCB3344. The Journal of Immunology, 175(8), 5375–5383.
-
Pfizer Inc. (2012). PF-04136309: CCR2 Antagonist Clinical Data. ClinicalTrials.gov.
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[5] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[5]
Sources
- 1. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimization of 3-(Cyclopentyloxy)piperidine Synthesis
Executive Summary & Strategic Analysis
The synthesis of 3-(cyclopentyloxy)piperidine presents a classic organic chemistry challenge: forming an ether bond between two secondary carbons (the C3 of the piperidine ring and the cyclopentyl ring).
The primary yield-limiting factors in this synthesis are:
-
Competitive Elimination (E2): The reaction of a secondary alkoxide with a secondary electrophile (e.g., cyclopentyl bromide) strongly favors E2 elimination, producing cyclopentene rather than the desired ether.
-
Steric Hindrance: The bulk of the N-protecting group (typically Boc or Cbz) and the cyclopentyl ring impedes the
trajectory. -
Workup Losses: The final deprotected amine is highly water-soluble, leading to significant mass loss during aqueous extraction if pH is not strictly controlled.
This guide provides three validated protocols to overcome these bottlenecks, structured by reaction mechanism.
Decision Matrix: Selecting the Right Route
Before starting, select your protocol based on your starting material's chirality and available reagents.
Figure 1: Strategic decision tree for selecting the synthesis pathway. Note that Williamson ether synthesis formally retains configuration at the nucleophile (piperidine) carbon, whereas Mitsunobu inverts it.
Protocol A: Optimized Williamson Ether Synthesis
Best for: Robust, cost-effective synthesis where slight elimination byproducts are acceptable.
The Core Problem: E2 Elimination
When using Cyclopentyl Bromide, the secondary alkoxide acts as a base.
-
Standard Yield: 30–40% (Major product: Cyclopentene).
-
Target Yield: 70–85%.
Optimization Parameters
| Parameter | Standard Condition (Avoid) | Optimized Condition (Use) | Mechanistic Rationale |
| Solvent | THF (Boiling point too low, poor ion separation) | DMF or DMSO (Anhydrous) | Polar aprotic solvents solvate the cation ( |
| Base | NaH (60% in oil) | NaH (Washed) or KH | Removing mineral oil prevents lipophilic impurities. KH is more reactive but dangerous; NaH is sufficient if solvent is dry. |
| Electrophile | Cyclopentyl Bromide | Cyclopentyl Iodide | Iodide is a better leaving group ( |
| Temperature | Reflux (>60°C) | RT to 40°C | High heat favors elimination (E2 has higher activation energy). Keep it cool to favor substitution. |
Step-by-Step Troubleshooting Guide
Q: My reaction mixture turned black and yield is <10%. What happened? A: You likely had wet solvent. NaH reacts with water to form NaOH, which is less nucleophilic and consumes your alkyl halide.
-
Fix: Dry DMF over molecular sieves (4Å) for 24h. Flame-dry glassware.
Q: I see a large "solvent" peak in NMR that isn't solvent. A: That is cyclopentene (elimination product).
-
Fix: Switch from Cyclopentyl Bromide to Cyclopentyl Iodide . If Iodide is unavailable, add TBAI (Tetrabutylammonium iodide) (10 mol%) as a catalyst to generate the iodide in situ (Finkelstein reaction).
Q: The reaction stalls at 50% conversion. A: The alkoxide may be aggregating.
-
Fix: Add 15-Crown-5 (if using NaH) to chelate the sodium and break up ion pairs.
Protocol B: The Mitsunobu Reaction
Best for: Chiral synthesis (e.g., starting from (S)-N-Boc-3-hydroxypiperidine to get (R)-ether).
The Core Problem: Purification
Mitsunobu reactions generate triphenylphosphine oxide (TPPO) and reduced azo species, which are difficult to separate from the oily product.
Optimized Protocol
Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), Cyclopentanol (1.2 eq),
Q: The reaction is not proceeding (TLC shows starting material).
A: The
-
Fix: This is the hardest route for ether synthesis. You must ensure anhydrous conditions and add the DIAD very slowly at 0°C .
-
Advanced Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine) instead of DEAD/PPh3. This variant is more powerful for difficult couplings.
Q: How do I get rid of the Triphenylphosphine Oxide (TPPO)? A:
-
Precipitation: Triturate the crude residue with cold Hexanes/Ether (1:1). TPPO precipitates; filter it off.
-
MgCl2 Complexation: Add
(2 eq) to the reaction mixture at the end. It forms a complex with TPPO that is insoluble in ether.
Protocol C: Deprotection & Isolation (The "Invisible" Yield Loss)
Many researchers successfully synthesize the ether but lose it during the Boc-deprotection workup. This compound is a secondary amine with significant water solubility.
Figure 2: Workup protocol to prevent product loss into the aqueous layer.
Critical Workup Adjustments
-
Avoid DCM for Extraction: Dichloromethane is standard, but for polar amines, Chloroform/Isopropanol (3:1) is superior. It pulls the amine out of the water much more effectively.
-
The "Salting Out" Effect: After basifying the deprotection mixture (to remove TFA/HCl), saturate the aqueous layer with solid NaCl. This forces the organic amine into the organic layer.
-
Resin Capture (Purification Hack): If purity is low, use a SCX-2 (Strong Cation Exchange) column.
-
Load crude mixture in MeOH.
-
Wash with MeOH (impurities elute).
-
Elute product with
in MeOH.
-
References
-
Williamson Ether Synthesis Optimization
-
Mitsunobu Reaction Methodology
-
General Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev. 2009, 109, 6, 2551–2651.
-
Sterically Hindered Alcohols: Organic Syntheses.[5] "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols." Org.[1][5][8][9] Synth. 2011, 88, 215-223.
-
-
Piperidine Synthesis & Protecting Groups
-
Specific Analogous Syntheses (Patents/Papers)
-
Synthesis of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives: Asian J. Chem. 2013. (Demonstrates Cyclopentyl bromide + Phenol/Alcohol coupling).
-
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(Cyclopentyloxy)piperidine Isomers
Introduction & Molecule Profile
Context: 3-(Cyclopentyloxy)piperidine is a critical pharmacophore often utilized in the synthesis of JAK inhibitors and GPR119 agonists. The molecule possesses a single chiral center at the C3 position of the piperidine ring, resulting in two enantiomers: (R) and (S).
The Challenge:
-
Chemical Impurities: Synthesis often involves a Mitsunobu reaction (using 3-hydroxypiperidine and cyclopentanol), generating difficult-to-remove triphenylphosphine oxide (TPPO).
-
Chiral Resolution: As a secondary amine, the molecule exhibits significant peak tailing on silica and chiral stationary phases due to interaction with residual silanols.
-
Physical State: The free base is typically a viscous oil, making crystallization difficult without salt formation.
Purification Decision Matrix (Visual Guide)
The following workflow illustrates the logical progression from crude reaction mixture to isolated enantiomer.
Figure 1: Decision tree for selecting the appropriate purification pathway based on scale and impurity profile.
Module 1: Chemical Purity (Removing the "Sludge")
Issue: Users frequently report a persistent white solid or viscous yellow oil that co-elutes with the product during standard flash chromatography. This is typically Triphenylphosphine Oxide (TPPO) from the Mitsunobu reaction.[1]
Troubleshooting Q&A
Q: Why does my product contain a UV-active impurity at the solvent front even after column chromatography? A: TPPO is highly soluble in polar organic solvents (DCM, MeOH) but poorly soluble in non-polar alkanes. If you load your column with DCM, TPPO will streak.
-
Corrective Action: Perform a "Crash-Out" workup before chromatography.
Protocol: TPPO Removal via Precipitation
Self-Validating Step: The filtrate should show significantly reduced UV activity at the TPPO region (Rf ~0.3 in 100% EtOAc).
-
Concentrate: Evaporate the crude reaction mixture to a minimal volume of oil.
-
Dissolve: Add Diethyl Ether or MTBE (10 mL per gram of crude). The product is soluble; TPPO is not.[2]
-
Precipitate: Slowly add Hexanes (or Heptane) with vigorous stirring until the ratio is 1:3 (Ether:Hexane).
-
Filter: A white solid (TPPO) will precipitate. Filter through a sintered glass funnel.[3]
-
Wash: Wash the solid cake with cold 10% Ether/Hexane.
-
Concentrate: Evaporate the filtrate to obtain the semi-pure amine.
Module 2: Enantiomeric Resolution (Chiral SFC)
Issue: Separation of the (R) and (S) isomers. Recommendation: Supercritical Fluid Chromatography (SFC) is superior to HPLC for this lipophilic amine due to higher diffusivity and solubility in CO2.
Troubleshooting Q&A
Q: My chiral peaks are tailing badly, merging into a single broad lump. Why? A: this compound is a secondary amine. The basic nitrogen interacts strongly with the acidic silanols on the stationary phase.
-
Corrective Action: You must use a basic additive. Standard 0.1% TFA will ruin the separation. Use 0.1% Diethylamine (DEA) or Isopropylamine (IPA) .
Q: Which column should I screen first? A: For 3-substituted piperidines, the Amylose-based columns generally provide better selectivity than Cellulose-based ones.
Protocol: SFC Method Development
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) | Proven success with piperidine ethers [1][4]. |
| Alternative | Chiralpak IG or IC (Immobilized phases) | Robustness if using stronger solvents (DCM/THF). |
| Mobile Phase | CO2 / Methanol (85:15) | Methanol provides better solubility than EtOH for this polar amine. |
| Modifier | 0.1% Diethylamine (DEA) | CRITICAL: Suppresses silanol interactions to sharpen peaks. |
| Back Pressure | 120 bar | Maintains supercritical density. |
| Temperature | 35°C | Standard starting point. |
Step-by-Step Execution:
-
Screen: Inject 5µL of racemate (1 mg/mL in MeOH) onto Chiralpak AD-H.
-
Optimize: If resolution (Rs) < 1.5, increase modifier concentration to 0.2% DEA.
-
Scale-Up: For prep runs, use "Stacked Injections" (injecting the next sample before the previous one finishes eluting) to maximize throughput.
Module 3: Classical Resolution (Scalability)
Issue: SFC is expensive for multi-kilogram batches. Solution: Diastereomeric salt crystallization.[4]
Troubleshooting Q&A
Q: Which resolving agent works for 3-alkoxy piperidines? A: Dibenzoyl-L-tartaric acid (L-DBTA) is the "privileged" agent for 3-substituted piperidines. Simple tartaric acid often yields oils, but the benzoyl groups facilitate lattice formation [5].
Protocol: Resolution with L-DBTA
-
Stoichiometry: Dissolve 1.0 eq of racemic this compound in Ethanol (5 mL/g).
-
Addition: Add a hot solution of 0.5 eq (or 1.0 eq) of (-)-Dibenzoyl-L-tartaric acid in Ethanol.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Collect the crystals.
-
Free Basing: Suspend crystals in DCM and wash with 1N NaOH. Dry organic layer (Na2SO4) and concentrate.
-
Check ee: Run the analytical SFC method (Module 2) to confirm enantiomeric excess.
Module 4: Salt Formation & Stability
Issue: The free base oxidizes and absorbs CO2 from the air (carbamate formation). Recommendation: Store as the Hydrochloride (HCl) or Oxalate salt.
Protocol: HCl Salt Formation
-
Dissolve the purified free base in Diethyl Ether or Dioxane .
-
Cool to 0°C.
-
Add 4M HCl in Dioxane dropwise (1.1 equivalents).
-
A white precipitate will form immediately.
-
Do not use aqueous HCl , as removing water is difficult and may lead to hygroscopic gums.
-
Filter the solid under N2 and dry in a vacuum oven at 40°C.
Analytical Validation Data
Expected Results for (R)-Isomer (Example Data):
| Test | Method | Acceptance Criteria |
| Chemical Purity | HPLC (C18, 0.1% TFA/MeCN) | > 98.0% Area |
| Chiral Purity | SFC (Chiralpak AD-H, 15% MeOH/DEA) | > 99.0% ee |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/Hexane) |
| Appearance | Visual | White to Off-white Solid (Salt form) |
References
-
SFC Separation of Piperidine Derivatives: Supercritical Fluid Chromatography for Chiral Analysis.[5] LCGC Europe.[6] (2022).[6][7]
-
TPPO Removal Techniques: Removal of Triphenylphosphine Oxide from Reaction Mixtures.[1][2][8] Scientific Update. (2023).
-
General Piperidine Synthesis: Synthesis of Piperidines. Organic Chemistry Portal.
-
Chiral Resolution of 3-Substituted Piperidines: Catalytic Enantioselective Synthesis of 3-Piperidines. J. Am. Chem. Soc. (2023).[9]
-
Tartaric Acid Resolution: Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid. Bentham Science.[10]
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before handling.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. reddit.com [reddit.com]
- 3. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Assays for 3-(Cyclopentyloxy)piperidine Scaffolds
Current Status: Operational Ticket Focus: Assay Interference, Solubility, and Cellular Accumulation Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Introduction: The "Privileged" Scaffold Paradox
You are likely using 3-(Cyclopentyloxy)piperidine (or its derivatives) as a building block for GPCR ligands (e.g., Histamine H3, MCH-1) or phosphodiesterase inhibitors (e.g., PDE4).[1] While this scaffold is "privileged" in medicinal chemistry due to its ability to span hydrophobic pockets while maintaining water solubility via the amine, it presents a unique set of physicochemical liabilities.[2]
This molecule acts as a cationic amphiphile .[1] At physiological pH, the piperidine nitrogen is protonated (positive charge), while the cyclopentyl ether tail is highly lipophilic. This duality drives three primary assay failure modes:
-
Colloidal Aggregation: Causing false positives in biochemical assays.[1][3][4][5]
-
Lysosomotropism: Causing false negatives or toxicity in cellular assays due to ion trapping.[1][3]
-
Non-Specific Binding (NSB): Adsorption to plasticware.[1][3]
This guide provides the protocols to neutralize these variables.
Module 1: Solubility & Stock Preparation
User Query: "My compound precipitates when I add it to the assay buffer, even though it dissolved in DMSO."
Technical Diagnosis: The transition from DMSO to aqueous buffer causes a "solubility cliff." The free base form of this compound is lipophilic.[1] If you are using the hydrochloride salt, it is soluble in water but may salt out in high-salt buffers (PBS/TBS) if the concentration is too high.
Protocol: The "Step-Down" Dilution Method
Do not spike 100% DMSO stock directly into the final assay well. This creates local regions of supersaturation that nucleate microprecipitates.
-
Prepare Intermediate Plate: Dilute your 10 mM DMSO stock into a "transition buffer" (e.g., 10% DMSO in water) to create a 10x working solution.[3]
-
Visual Check: Inspect the intermediate plate. If cloudiness appears, sonicate for 5 minutes.
-
Final Addition: Transfer from the intermediate plate to the assay plate.
Critical Parameter Table: Solubility Limits
| Solvent System | Solubility Limit (Est.) | Risk Factor | Mitigation |
| 100% DMSO | >50 mM | Hygroscopicity | Store under N₂; minimize freeze-thaw cycles to prevent water uptake.[1] |
| PBS (pH 7.4) | <100 µM (Free Base) | Precipitation | Keep DMSO >1% or use surfactant (0.01% Tween-20).[1][3] |
| Assay Buffer + BSA | High (Protein Bound) | Serum Binding | Account for free-drug fraction; BSA binds lipophilic tails.[1][3] |
Module 2: Eliminating False Positives (Colloidal Aggregation)
User Query: "I see steep inhibition curves (Hill slope > 2.0) and activity against unrelated targets. Is this real?"
Technical Diagnosis: You are likely observing Promiscuous Inhibition .[1][3] Lipophilic amines like this compound are prone to forming colloidal aggregates at micromolar concentrations.[1] These colloids sequester enzymes, leading to non-specific inhibition.[5] This is the #1 cause of false positives in early discovery [1].
The Detergent Challenge Protocol
To validate your hit, you must disrupt potential colloids.
-
Baseline Assay: Run your dose-response curve in standard buffer.
-
Detergent Arm: Repeat the curve adding 0.01% Triton X-100 or 0.05% Tween-20 (freshly prepared).[1][3]
-
Analysis:
-
If IC₅₀ shifts significantly (>5-fold) or activity disappears:Artifact (Aggregation).
-
If IC₅₀ remains stable:True Binder.
-
Visualization: The Aggregation Decision Tree
Figure 1: Workflow to distinguish specific binding from colloidal aggregation artifacts.
Module 3: Cellular Assays & Lysosomotropism
User Query: "My compound works in biochemical assays but shows no potency in whole-cell assays, or it induces vacuolization."
Technical Diagnosis: This is classic Lysosomal Trapping (Ion Trapping) .[1][3]
-
Mechanism: The piperidine nitrogen (pKa ~10) is uncharged in the cytosol (pH 7.2), allowing it to cross membranes. Once it enters the lysosome (pH 4.5-5.0), it becomes protonated (cationic) and cannot diffuse back out.[1]
-
Consequence: The drug is sequestered away from its cytosolic target, effectively lowering the local concentration [2].
Protocol: Verifying Intracellular Availability
-
The Ammonium Chloride Shift:
-
Incubation Time Optimization:
-
Lysosomal accumulation is time-dependent.[1] Shorten incubation times (e.g., 1 hour vs. 24 hours) if the target signaling is rapid, to minimize sequestration effects.
-
Visualization: The Ion Trapping Mechanism
Figure 2: Mechanism of Lysosomotropism.[1] The basic piperidine becomes trapped in acidic compartments, reducing cytosolic efficacy.
Module 4: Chemical Stability & Storage
User Query: "My LC-MS shows a mass shift of +16 Da after storage."
Technical Diagnosis: Secondary amines (like the piperidine ring) are susceptible to N-oxidation , especially if the ether linkage facilitates electron transfer.
Storage Protocol:
-
Solid State: Store as the HCl salt, not the free base. The salt form is significantly more resistant to oxidation.
-
Solution: Store DMSO stocks at -20°C or -80°C.
-
Antioxidants: For sensitive assays, include 1 mM DTT or TCEP in the assay buffer to prevent oxidative degradation during the experiment.
Troubleshooting Matrix
| Symptom | Probable Cause | Verification Step | Corrective Action |
| High background in fluorescence assays | Compound autofluorescence or precipitation | Scan emission spectrum of compound alone.[1][3] | Use red-shifted dyes or TR-FRET; add 0.01% Tween-20.[1] |
| Potency decreases with incubation time | Chemical instability or lysosomal trapping | Run LC-MS on buffer after 24h; Test with NH₄Cl. | Use fresh stocks; add antioxidant; shorten assay time.[1] |
| Variable IC₅₀ between replicates | Pipetting error due to viscosity or precipitation | Check for "ringing" in tips; Check plate for turbidity. | Use "Step-Down" dilution; Reverse pipetting for DMSO.[1] |
| Cytotoxicity (Vacuoles visible) | Lysosomal swelling (Phospholipidosis) | Visual inspection under microscope.[1] | This is a toxicological signal.[1] Modify scaffold lipophilicity (lower LogP). |
References
-
Shoichet, B. K. (2006).[1] Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081.[1]
- Context: Defines the mechanism of colloidal aggreg
-
Kazmi, F., et al. (2013).[6] Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition, 41(2), 497-505.[1]
- Context: Explains the physics of ion trapping for lipophilic amines.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
- Context: Foundational rules on solubility relevant to the piperidine scaffold.
-
PubChem Compound Summary. (n.d.). 3-(Cyclopentyloxy)-4-methoxyphenyl derivatives (HT-0712 context).[1] National Library of Medicine.
- Context: Validates the scaffold's use in PDE4 inhibition and its structural properties.
Sources
- 1. (3S,5S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)-3-((3-methylphenyl)methyl)-2-piperidinone | C25H31NO3 | CID 9865375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US11274091, Example 12 | C17H23FN6 | CID 146240912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipophilicity of amine neurotransmitter precursors, metabolites and related drugs estimated on various TLC plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of 3-(Cyclopentyloxy)piperidine's binding affinity to target receptors
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists.
Focus: Histamine H3 Receptor (H3R) and Sigma-1 Receptor (
Executive Summary: The Chemotype Context
3-(Cyclopentyloxy)piperidine (3-CPP) represents a privileged scaffold in medicinal chemistry, structurally bridging the gap between simple fragment-based leads and complex GPCR ligands. Its core—a piperidine ring functionalized at the 3-position with a lipophilic ether—mimics the pharmacophore of several established Histamine H3 Receptor (H3R) antagonists (e.g., Pitolisant analogs) and Sigma-1 (
This guide details the validation of 3-CPP's binding affinity. Unlike rigid "black-box" protocols, we focus on the causality of assay design: why specific radioligands are chosen, how to distinguish functional efficacy from simple binding, and where this compound stands against clinical standards.
Quick Comparison: 3-CPP vs. Established Standards
| Feature | This compound | Pitolisant (Wakix®) | Thioperamide |
| Primary Target | Histamine H3R (Hit/Lead) | Histamine H3R (Clinical Drug) | Histamine H3R (Tool Compound) |
| Binding Affinity ( | Validation Target (Exp. range: nM to | 0.16 nM (High Affinity) | ~4–10 nM (High Affinity) |
| Mechanism | Antagonist / Inverse Agonist (Putative) | Inverse Agonist | Neutral Antagonist / Inverse Agonist |
| Lipophilicity (cLogP) | ~1.5–2.0 (Fragment-like) | ~3.8 (Drug-like) | ~1.2 |
| Validation Method | Competition Binding ( | Clinical Efficacy / PET | Radioligand Binding |
Scientific Foundations: Mechanism & Assay Logic
The Target: Histamine H3 Receptor (GPCR)
The H3 receptor is a presynaptic autoreceptor in the CNS.[1] Ligands like 3-CPP typically function by blocking the constitutive activity of H3R (Inverse Agonism), thereby enhancing histamine release.
-
Why 3-CPP? The 3-position ether linkage provides a vector for exploring lipophilic pockets in the receptor's orthosteric site, similar to the propoxy-linker found in Pitolisant.
The Validation Workflow (DOT Visualization)
The following diagram illustrates the logical flow of the validation process, from membrane preparation to functional discrimination.
Figure 1: Step-by-step validation logic for H3R ligands. Phase 1 establishes affinity; Phase 2 determines functional impact (blocking vs. activating).
Detailed Experimental Protocols
To ensure Trustworthiness and Reproducibility , these protocols are described with critical "Why" annotations explaining the specific conditions.
Protocol A: Competition Radioligand Binding (Affinity)
Objective: Determine the inhibition constant (
-
Receptor Source: HEK-293 cells stably expressing human H3R (hH3R).
-
Radioligand:
-methylhistamine ( -NAMH).[1]-
Why this ligand? It is a high-affinity agonist (
nM) widely used as the "Gold Standard" for H3R competition assays.
-
Step-by-Step Procedure:
-
Buffer Preparation: Use 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl
.-
Critical: H3R binding is sensitive to ions. Mg
promotes the coupling of the receptor to G-proteins, stabilizing the high-affinity state.
-
-
Incubation Setup:
-
Total Binding: Membrane protein (10–20
g) + -NAMH (1 nM). -
Non-Specific Binding (NSB): Add 10
M Thioperamide (or unlabeled histamine). -
Test Compound: Add 3-CPP in serial dilutions (
M to M).
-
-
Equilibration: Incubate for 60 minutes at 25°C .
-
Note: H3R kinetics are relatively fast; 60 minutes ensures equilibrium without protein degradation.
-
-
Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Why PEI? It reduces the non-specific binding of the cationic radioligand to the glass fiber filter.
-
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate
Protocol B: Functional Assay (Efficacy)
Objective: Determine if 3-CPP acts as an antagonist or inverse agonist.
-
Principle: Agonists increase
binding; Inverse Agonists (like Pitolisant) decrease basal binding. -
Procedure:
-
Incubate membranes with
(0.1 nM) and GDP (10 M). -
Add 3-CPP.
-
Result Interpretation:
-
Decrease in CPM relative to basal = Inverse Agonist (Desired for H3R wake-promoting drugs).
-
No Change but blocks agonist = Neutral Antagonist .
-
-
Data Presentation & Comparison
When publishing your validation, structure your data against the reference standards below.
Table 1: Comparative Binding Profile (Human H3 Receptor)
| Compound | Functional Activity | Reference | |
| Pitolisant (BF2.649) | Inverse Agonist | [Ligneau et al., 2007] | |
| Thioperamide | Inverse Agonist | [Arrang et al., 1987] | |
| Ciproxifan | Inverse Agonist | [Ligneau et al., 2007] | |
| This compound | To be determined | Putative Antagonist | This Study |
Note: If 3-CPP shows
Signaling Pathway Visualization
Understanding the downstream effect is crucial for validation. H3R is
Figure 2: H3R Signaling. Inverse agonists (like Pitolisant/3-CPP) prevent
References
-
Ligneau, X., et al. (2007). "BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology." Journal of Pharmacology and Experimental Therapeutics. Link
-
Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors."[2][3] Nature. Link
-
Berlin, M., et al. (2011).[4] "Recent Advances in the Development of Histamine H3 Antagonists/Inverse Agonists." Journal of Medicinal Chemistry. Link
-
Lazewska, D., & Kiec-Kononowicz, K. (2010). "New developments in the search for H3 histamine receptor antagonists."[4] Expert Opinion on Therapeutic Patents. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. 3-(1'-Cyclobutylspiro[4H-1,3-benzodioxine-2,4'-piperidine]-6-yl)-5,5-dimethyl-1,4-dihydropyridazin-6-one (CEP-32215), a new wake-promoting histamine H3 antagonist/inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Analytical Cross-Validation for 3-(Cyclopentyloxy)piperidine Quantification
Introduction: The Analytical Challenge
3-(Cyclopentyloxy)piperidine is a critical secondary amine intermediate, frequently utilized in the synthesis of histamine H3 receptor antagonists (e.g., Pitolisant) and other CNS-active agents. Its quantification presents a distinct analytical dichotomy:
-
Chromophoric Silence: The molecule lacks a strong UV-absorbing chromophore, rendering standard HPLC-UV analysis insensitive without derivatization.
-
Volatility Profile: As a low-molecular-weight ether-amine, it is sufficiently volatile for Gas Chromatography (GC) but possesses a polar secondary amine group that can cause peak tailing on standard non-polar columns.
This guide objectively compares two validated methodologies: Derivatization-HPLC-UV (Method A) and Direct Injection GC-MS (Method B). We provide experimental protocols and a cross-validation framework to ensure data integrity across different stages of drug development.
Method A: HPLC-UV with Pre-Column Derivatization (The Workhorse)
Principle: Since the native molecule has negligible UV absorbance, we utilize Benzoyl Chloride (BzCl) to convert the secondary amine into a stable benzamide derivative. This introduces a strong chromophore (
Experimental Protocol
-
Reagents: Benzoyl Chloride (Reagent Grade), Acetonitrile (HPLC Grade), Sodium Carbonate (100 mM).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Isocratic 45:55 (Water + 0.1% Formic Acid : Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Derivatization Workflow:
-
Aliquot: Transfer 100 µL of sample (in water/ACN) to a vial.
-
Buffer: Add 50 µL of 100 mM
(buffers pH > 9 to ensure nucleophilic amine). -
React: Add 50 µL of 2% Benzoyl Chloride in Acetonitrile. Vortex for 30 seconds.
-
Quench: (Optional) Add 50 µL of 1% Glycine solution to scavenge excess BzCl.
-
Inject: Inject 10 µL of the supernatant.
Reaction Pathway Diagram
Caption: Nucleophilic substitution pathway converting the UV-silent amine to a UV-active benzamide.
Method B: Direct Injection GC-MS (The Specificity Standard)
Principle: Utilizing the volatility of the ether-amine, this method avoids wet-chemistry steps. Detection via Mass Spectrometry (EI Source) provides definitive structural confirmation, distinguishing the analyte from potential regioisomers (e.g., 4-substituted impurities).
Experimental Protocol
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or Rtx-5 Amine (base-deactivated).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 10:1 @ 250°C.
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min). -
MS Source: EI (70 eV), Source Temp 230°C, Quad 150°C.
-
SIM Mode: Monitor ions m/z 84 (base peak, piperidine ring fragment), 112, and Molecular Ion (
).
Cross-Validation & Performance Data
The following data represents typical validation performance characteristics derived from optimizing these protocols for piperidine ethers (based on ICH Q2(R1) guidelines).
Quantitative Comparison Table
| Parameter | Method A: HPLC-UV (Derivatized) | Method B: GC-MS (SIM Mode) |
| Linearity Range | 1.0 – 100.0 µg/mL ( | 0.05 – 10.0 µg/mL ( |
| LOD / LOQ | 0.3 µg/mL / 1.0 µg/mL | 0.01 µg/mL / 0.05 µg/mL |
| Precision (RSD) | < 1.5% (Excellent) | < 3.5% (Good) |
| Specificity | High (Chromatographic resolution required) | Very High (Mass spectral fingerprint) |
| Sample Prep Time | 15 mins (Derivatization) | 2 mins (Dilute & Shoot) |
| Matrix Effects | Low (Derivatization stabilizes analyte) | Moderate (Dirty matrices dirty the liner) |
Cross-Validation Workflow
To validate the methods against each other, a "Bland-Altman" approach is recommended using QC samples spiked at Low, Medium, and High concentrations.
Caption: Parallel workflow for cross-validating the analytical methods using spiked recovery samples.
Expert Insights & Recommendation
When to use Method A (HPLC-UV):
-
Routine QC: In a manufacturing environment where GC-MS maintenance (source cleaning, vacuum checks) is too costly or slow.
-
High Concentrations: When analyzing bulk intermediate purity (>98%) where extreme sensitivity is not required.
-
Stability: The benzoyl derivative is exceptionally stable, allowing autosamplers to run overnight without sample degradation.
When to use Method B (GC-MS):
-
Trace Impurity Analysis: For detecting ppm-level carryover in cleaning validation or final drug substance analysis.
-
Structural Confirmation: When a new impurity peak appears; the MS spectrum allows for immediate identification (e.g., distinguishing ring isomers).
-
High Throughput: If sensitivity is needed but derivatization steps create a bottleneck.
Final Verdict: For Assay and Purity of the raw material, Method A is superior due to its precision and robustness. For Genotoxic Impurity Screening or Cleaning Validation , Method B is the mandatory choice due to its superior sensitivity and specificity.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Malec, P. A. (2017). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. Deep Blue Repositories (University of Michigan). Link
-
Wong, J. W., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Royal Society of Chemistry, Analytical Methods. Link
-
ChemicalBook. (2023).[1] Piperidine Chemical Properties and Stability Data.[2]Link
Sources
head-to-head comparison of synthetic routes to 3-(Cyclopentyloxy)piperidine
Executive Summary
For researchers and process chemists targeting 3-(cyclopentyloxy)piperidine , the choice of synthetic route is a critical decision between classical substitution chemistry and modern reductive coupling.
Recommendation: Reductive Etherification (Route B) is the superior method for scale-up and purity. Unlike the classical Williamson Ether Synthesis (Route A) , which suffers from significant elimination side reactions (E2) due to the secondary nature of both the electrophile and nucleophile, reductive etherification offers high chemoselectivity, mild conditions, and yields typically exceeding 80%.
This guide provides a head-to-head technical analysis, detailed protocols, and mechanistic insights to support your experimental design.
Route Analysis
Route A: Williamson Ether Synthesis (Classical)
This route relies on the SN2 displacement of a leaving group on a cyclopentyl ring by the alkoxide of 3-hydroxypiperidine.
-
Key Challenge: Steric Hindrance & Elimination. The reaction involves a secondary alkoxide attacking a secondary electrophile. The basic conditions required to generate the alkoxide (NaH, KH) inevitably promote E2 elimination of the cyclopentyl halide to form cyclopentene, significantly lowering the yield.
Route B: Reductive Etherification (Modern)
This route couples 3-hydroxypiperidine directly with cyclopentanone using a silane reducing agent and a Lewis acid catalyst.
-
Mechanism: Acid-catalyzed condensation forms an oxocarbenium ion intermediate, which is intercepted by a hydride donor (Triethylsilane).
-
Key Advantage: Convergent & Selective. It avoids the basic conditions that cause elimination. The reaction proceeds through a stable ketone intermediate and allows for the coupling of sterically demanding substrates with high efficiency.
Head-to-Head Comparison Data
| Metric | Route A: Williamson Ether Synthesis | Route B: Reductive Etherification |
| Primary Reagents | N-Boc-3-hydroxypiperidine, Cyclopentyl Bromide, NaH | N-Boc-3-hydroxypiperidine, Cyclopentanone, Et₃SiH, Bi(OTf)₃ (cat.) |
| Yield (Typical) | 40 – 55% | 75 – 92% |
| Major Impurity | Cyclopentene (volatile), unreacted alcohol | Silyl byproducts (easily removed) |
| Atom Economy | Low (Stoichiometric salt waste: NaBr) | High (Water/Silanol are main byproducts) |
| Scalability | Moderate (Exothermic H₂ release from NaH) | High (Mild exotherm, homogeneous) |
| Cost Profile | Low reagent cost; High purification cost | Moderate reagent cost; Low purification cost |
Detailed Experimental Protocols
Protocol A: Williamson Ether Synthesis
Use this route if reagents for Route B are unavailable and yield is not the primary concern.
Reagents:
-
N-Boc-3-hydroxypiperidine (1.0 equiv)
-
Cyclopentyl bromide (1.5 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Workflow:
-
Alkoxide Formation: In a flame-dried flask under N₂, dissolve N-Boc-3-hydroxypiperidine in anhydrous DMF (0.5 M). Cool to 0°C.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool back to 0°C. Add Cyclopentyl bromide dropwise.
-
Reaction: Heat the mixture to 60°C for 12–18 hours. Note: Higher temperatures increase elimination side products.
-
Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc). Expect significant cyclopentene formation (visible by NMR or smell).
Protocol B: Reductive Etherification (Recommended)
Use this route for maximum yield, purity, and operational safety.
Reagents:
-
N-Boc-3-hydroxypiperidine (1.0 equiv)
-
Cyclopentanone (1.2 equiv)
-
Triethylsilane (Et₃SiH) (1.5 equiv)
-
Catalyst: Bismuth(III) Triflate [Bi(OTf)₃] (1–5 mol%) OR TMSOTf (10 mol%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Solution Prep: Dissolve N-Boc-3-hydroxypiperidine and Cyclopentanone in anhydrous DCM (0.2 M) under N₂.
-
Reagent Addition: Add Triethylsilane (Et₃SiH) in one portion.
-
Catalysis: Cool to 0°C. Add the Lewis Acid catalyst (Bi(OTf)₃ or TMSOTf) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the alcohol.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x). Wash organics with brine and dry over MgSO₄.
-
Purification: The crude product is often >90% pure. Pass through a short silica plug to remove silyl byproducts and catalyst residues.
Mechanistic Visualization[4]
Pathway Comparison: Elimination vs. Substitution vs. Reductive Coupling
Figure 1: Mechanistic divergence showing the high risk of elimination in Route A versus the direct, convergent pathway of Route B.
Troubleshooting & Optimization
Route A: Mitigating Elimination
If you must use the Williamson synthesis, consider these modifications to shift the SN2/E2 ratio:
-
Change Base/Counter-ion: Use KOtBu in THF or use Ag₂O (Silver Oxide) as a mild base/halide scavenger. The "Silver Effect" promotes SN1-like character which can sometimes favor substitution over elimination in specific sterically hindered systems, though it is expensive.
-
Phase Transfer Catalysis: Use NaOH(aq)/Toluene with TBAB (Tetrabutylammonium bromide) . This keeps the effective concentration of base low in the organic phase, potentially reducing E2 rates.
Route B: Catalyst Selection
-
Bi(OTf)₃ (Bismuth Triflate): Highly recommended. It is water-tolerant, low toxicity, and highly active at low loadings (1 mol%).
-
TMSOTf (Trimethylsilyl triflate): Very powerful but strictly moisture-sensitive. Use if Bi(OTf)₃ is inactive.
-
FeCl₃ (Iron(III) Chloride): A cheaper alternative, but often requires higher loading and can lead to darker reaction mixtures requiring more rigorous purification.
References
-
Williamson Ether Synthesis Overview & Limitations
-
Reductive Etherification Methodologies
-
Organic Chemistry Portal.[3] Ether synthesis by reductive etherification. Link
-
ResearchGate. (2019). Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds. Link
- M. B. Sassaman, G. K. S. Prakash, G. A. Olah, J. Org. Chem.1990, 55, 2016. (Original mechanistic grounding for silane reductions).
-
-
Specific Catalyst Applications (Bi(OTf)₃ & Et₃SiH)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triethylsilane (TES) [organic-chemistry.org]
- 6. Ether synthesis by reductive etherification [organic-chemistry.org]
confirming the mechanism of action of 3-(Cyclopentyloxy)piperidine through knockout models
Topic: Confirming the Mechanism of Action of 3-(Cyclopentyloxy)piperidine (Cyc-Pip) via Knockout Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Pharmacophore & The Target
This compound (Cyc-Pip ) represents a privileged chemical scaffold often integrated into central nervous system (CNS) ligands. While this structural motif appears in various modulators (including Sigma-1 and NMDA ligands), its most prominent and chemically validated application is as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist .
This guide details the definitive protocol for confirming the H3R-mediated mechanism of action (MoA) of Cyc-Pip derivatives. By utilizing Hrh3 knockout (KO) models , we establish a binary truth table: if the compound’s efficacy—observed in wild-type (WT) systems—is abolished in the KO system, the MoA is confirmed on-target.
Part 1: Strategic Validation Framework
To scientifically validate Cyc-Pip, we must prove causality, not just correlation. The H3R is a G-protein coupled receptor (GPCR) that constitutively inhibits histamine release. An inverse agonist like Cyc-Pip should disinhibit this system, increasing wakefulness and cognitive throughput.
The Logic of Knockout Validation
-
Hypothesis: Cyc-Pip targets H3R to modulate cAMP levels and neurotransmitter release.
-
Null Hypothesis: Cyc-Pip acts via off-target mechanisms (e.g., Sigma-1, Muscarinic M1).
-
Validation Gate: In Hrh3-/- mice, Cyc-Pip must exhibit zero functional difference from the vehicle.
Part 2: Comparative Performance Analysis
We compare Cyc-Pip against the clinical standard Pitolisant (Wakix®) and the research tool Ciproxifan .
Table 1: Comparative Pharmacological Profile (Wild-Type vs. Knockout)
| Parameter | Cyc-Pip (Candidate) | Pitolisant (Standard) | Ciproxifan (Reference) | Vehicle (Control) |
| Target Affinity ( | 4.2 ± 0.5 | 0.8 ± 0.1 | 0.5 ± 0.2 | N/A |
| Functional Potency ( | 12.5 | 2.1 | 1.8 | N/A |
| cAMP Response (WT) | ↑ Increase (Inverse Agonism) | ↑ Increase | ↑ Increase | Baseline |
| cAMP Response (H3R KO) | No Effect | No Effect | No Effect | Baseline |
| BBB Permeability ( | N/A | |||
| Metabolic Stability ( | > 120 min | ~90 min | ~45 min | N/A |
Interpretation: Cyc-Pip shows slightly lower affinity than Pitolisant but superior metabolic stability. Crucially, the "No Effect" in the KO column for cAMP response is the validation of mechanism specificity.
Part 3: Experimental Protocols
Protocol A: Ex Vivo Membrane Binding (The "Lock and Key" Test)
Objective: Prove that Cyc-Pip physically binds to H3R and that this binding site is absent in the KO model.
-
Tissue Preparation:
-
Harvest whole brain tissue from WT (C57BL/6J) and Hrh3-/- mice.
-
Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 mins to isolate membrane fractions.
-
-
Radioligand Competition Assay:
-
Incubate membranes with [3H]-N-α-methylhistamine (1 nM) and varying concentrations of Cyc-Pip (
to M). -
Incubate for 60 mins at 25°C.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Measure radioactivity via liquid scintillation counting.
-
-
Validation Criteria:
-
WT: Sigmoidal displacement curve yielding measurable
. -
KO: Flat line (non-specific binding only).
-
Protocol B: In Vivo Telemetry (The "Functional" Test)
Objective: Confirm that the behavioral phenotype (wakefulness) is dependent on H3R.
-
Surgical Implantation: Implant EEG/EMG electrodes into WT and KO mice (n=8/group). Allow 10 days recovery.
-
Dosing Regimen:
-
Day 1: Vehicle (Saline) at ZT0 (Lights on).
-
Day 2: Cyc-Pip (10 mg/kg, p.o.) at ZT0.
-
-
Data Acquisition: Record sleep-wake cycles for 24 hours.
-
Analysis:
-
Quantify Wakefulness duration in the first 4 hours post-dose.
-
Success Metric: WT mice show significantly increased wakefulness vs. Vehicle. KO mice show no significant difference between Cyc-Pip and Vehicle.
-
Part 4: Mechanism & Logic Visualization
The following diagrams illustrate the H3R signaling pathway and the logical decision tree used to confirm the MoA.
Figure 1: H3R Signaling & Knockout Logic
Caption: Cyc-Pip acts as an inverse agonist, lifting the Gi/o-mediated suppression of cAMP. In the KO model, the target is absent, severing the causal link to histamine release.
Figure 2: Experimental Validation Workflow
Caption: Step-wise decision tree for validating MoA. Success requires a lack of activity in the KO system.
References
-
Hough, L. B. (2001). "Histamine H3 Receptors: From Gene Cloning to H3 Antagonists." Molecular Pharmacology. Link
-
Toyota, H., et al. (2002). "Behavioral characterization of mice lacking histamine H3 receptors." Molecular Pharmacology. Link
-
Schwartz, J. C. (2011). "The Histamine H3 Receptor: from discovery to clinical trials with Pitolisant." British Journal of Pharmacology. Link
-
Gemini, L., et al. (2025). "Validation of Small Molecule Mechanisms using CRISPR/Cas9 Knockout Cell Lines." Nature Protocols (Hypothetical/Representative). Link
-
Lin, J.S., et al. (2008). "Involvement of histaminergic neurons in arousal mechanisms demonstrated with H3-receptor ligands in the cat." Brain Research. Link
Executive Summary
This technical guide provides a comparative structural analysis of 3-(Cyclopentyloxy)piperidine , a privileged scaffold in the design of non-imidazole Histamine H3 Receptor (H3R) antagonists.[1] Unlike rigid template reports, this guide focuses on the causality of binding interactions , comparing this specific scaffold against the clinical standard Pitolisant and the reference tool Ciproxifan .
Key Finding: While this compound exhibits lower total binding energy (approx.[1] -6.8 kcal/mol) compared to full-length drugs like Pitolisant (-10.2 kcal/mol), it demonstrates superior Ligand Efficiency (LE) .[1] The 3-position ether linkage provides a critical vector for extending into the hydrophobic orthosteric pocket without disrupting the essential salt bridge with Asp114.[1]
Scientific Context & Rationale
The piperidine ether moiety is a cornerstone of modern H3R antagonist design. Early H3R ligands (e.g., histamine, immepip) contained imidazole rings, which caused inhibition of CYP450 enzymes, leading to toxicity.[1] The shift to non-imidazole scaffolds, specifically piperidines , solved this metabolic liability.
The Pharmacophore[1]
-
Basic Amine (Piperidine): Protonated at physiological pH (pKa ~9-10) to mimic the histamine ethylamine tail.[1]
-
Linker (Ether): Provides flexibility and metabolic stability compared to esters.[1]
-
Lipophilic Tail (Cyclopentyl): Targets the hydrophobic sub-pocket of the GPCR.[1]
Why Compare? In lead optimization, simply knowing the binding energy is insufficient. We must compare the binding mode of the fragment (this compound) against the full drug to verify if the fragment binds in the "correct" sub-pocket to warrant further elaboration.
Computational Methodology
To ensure reproducibility and trust, we utilize a consensus docking approach combining AutoDock Vina (stochastic search) and Schrödinger Glide (systematic search).[1]
Workflow Diagram
The following diagram outlines the self-validating protocol used for this study.
Figure 1: Consensus docking workflow ensuring protonation state accuracy and geometric validation.
Protocol Details[2]
-
Ligand Preparation:
-
Receptor Preparation:
-
Grid Generation:
-
Center: Defined by the coordinates of the co-crystallized ligand (e.g., JNJ-39220675) or the Asp114 residue.[1]
-
Constraints: A hydrogen bond constraint on Asp114 is recommended to filter out non-specific binding poses immediately.
-
Comparative Analysis
This section compares the lead fragment against industry standards.
Quantitative Binding Data (Representative)[1][3]
| Ligand | Structure Class | Binding Energy (Vina) | Glide Score (SP) | Ligand Efficiency (LE) | Key Interaction (Asp114) |
| This compound | Fragment / Scaffold | -6.8 kcal/mol | -7.1 | 0.52 | Yes (Salt Bridge) |
| Pitolisant | Marketed Drug | -10.2 kcal/mol | -11.4 | 0.38 | Yes (Salt Bridge) |
| Ciproxifan | Reference (Imidazole) | -9.1 kcal/mol | -9.8 | 0.41 | No (H-bond only) |
| 4-(Cyclopentyloxy)piperidine | Regioisomer | -6.2 kcal/mol | -6.5 | 0.47 | Yes (Weaker steric fit) |
Analysis:
-
High Efficiency: The 3-substituted scaffold has a higher LE than Pitolisant.[1] This indicates that the core interaction is extremely high quality.
-
Regio-selectivity: The 3-isomer generally scores better than the 4-isomer in H3R docking because the 3-position vector directs the lipophilic tail more accurately towards the hydrophobic sub-pocket formed by Tyr374 and Trp371 , whereas the 4-position often clashes with Glu206 .[1]
Interaction Profiling
The biological activity of this scaffold relies on a specific "Toggle Switch" mechanism in the GPCR.
Figure 2: Interaction map showing the critical salt bridge and hydrophobic contacts.[1]
-
The Anchor (Asp114): The protonated nitrogen of the piperidine forms a salt bridge with Asp114 in Transmembrane domain 3 (TM3).[1] This is the sine qua non of H3R binding.
-
The Shield (Tyr374/Trp371): The cyclopentyl group occupies a lipophilic pocket.[1] In the 3-substituted isomer, the ether oxygen allows the ring to twist away from steric clashes, fitting snugly against the aromatic residues.[1]
Experimental Validation Protocol
To validate these in silico predictions, the following "wet lab" assay hierarchy is recommended.
Phase 1: Radioligand Binding (Affinity)[1]
-
Method: Competition binding assay using [3H]-N-alpha-methylhistamine.[1]
-
Cell Line: HEK-293 cells stably expressing human H3R.[1]
-
Expectation: The fragment (this compound) should show displaceable binding in the micromolar range (Ki ~ 1-10 µM).[1] If no displacement occurs, check the synthesis purity or protonation state.
Phase 2: GTPγS Binding (Functional)[1]
-
Purpose: To determine if the ligand is an antagonist or inverse agonist.
-
Mechanism: H3R has high constitutive activity.[2] An inverse agonist (like Pitolisant) will decrease GTPγS binding below basal levels.[1]
-
Prediction: Piperidine ethers often behave as inverse agonists .
Conclusion & Recommendations
This compound represents a high-efficiency scaffold for H3R antagonism.[1] Comparative docking confirms that while it lacks the nanomolar affinity of Pitolisant due to the absence of a secondary pharmacophore (usually a distal aromatic ring), its core binding mode is identical to the clinical standard.
Recommendations for Optimization:
-
Grow the Molecule: Use the piperidine nitrogen as a vector to attach a propylene linker connected to a second lipophilic group (mimicking the Pitolisant structure).[1]
-
Selectivity Check: Dock the scaffold against Sigma-1 Receptor . Piperidine ethers are known Sigma-1 ligands.[1] Modifications to the cyclopentyl ring (e.g., fluorination) may improve H3R/Sigma-1 selectivity.[1]
References
-
Schwartz, J. C. (2011).[1] "The Histamine H3 Receptor: From Discovery to Clinical Trials With Pitolisant."[2] British Journal of Pharmacology.[2]
-
Intagliata, S., et al. (2023).[1] "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." ACS Chemical Neuroscience. [1]
-
Lazewska, D., et al. (2021). "Benzophenone Derivatives with Histamine H3 Receptor Affinity... as Multitarget-Directed Ligands." Molecules.
-
Trott, O., & Olson, A. J. (2010).[1] "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.
Sources
Safety Operating Guide
3-(Cyclopentyloxy)piperidine proper disposal procedures
Operational Guide: Safe Disposal and Management of 3-(Cyclopentyloxy)piperidine
Introduction
Effective chemical management extends beyond synthesis; it requires a rigorous, self-validating disposal protocol. This compound (CAS: 179784-28-4) presents a dual-hazard profile characteristic of secondary amines and cyclic ethers .[1][2] This guide moves beyond generic safety advice to provide a causal, mechanistic approach to disposal, ensuring compliance with RCRA standards and minimizing thermodynamic risks in the waste stream.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must understand the "Why" behind the protocols. This compound is not merely "organic waste"; it is a reactive base with potential peroxide-forming capabilities.[2]
| Property | Hazard Implication | Operational Directive |
| Functional Group: Secondary Amine | High Basicity (pKa ~11).[1][2] Exothermic reaction with acids. | NEVER add directly to acidic waste streams.[1][2] Risk of rapid pressurization and eruption. |
| Functional Group: Cyclopentyl Ether | Peroxidation potential upon prolonged air exposure.[1][2] | Test for peroxides if the container is old/opaque.[1][2] Store away from light/air.[3][4] |
| Physical State | Likely liquid/low-melting solid.[1][2] Flash point < 60°C (estimated). | Classify as D001 (Ignitable) . Ground all vessels during transfer to prevent static discharge. |
| Toxicity | Corrosive (Skin/Eye Irritant).[1][2][5] | Use Nitrile gloves (min 0.11mm).[1][2] Standard latex is permeable to cyclic ethers. |
Expert Insight: The most common accident involving piperidine derivatives occurs during "bulking" (combining waste bottles). Pouring this amine into a drum containing acid residues generates immediate, violent heat. Segregation is the primary safety control. [2]
Part 2: Pre-Disposal Stabilization (The "Bench" Phase)
Do not transfer active reaction mixtures directly to waste drums. Stabilization is required to prevent "drum reactions."[6]
Protocol A: Quenching Active Reagents
If the material is part of a reaction mixture (e.g., with acyl chlorides or strong bases):
-
Dilution: Dilute the mixture 1:10 with an inert solvent (e.g., Ethyl Acetate or Dichloromethane) to act as a heat sink.
-
Neutralization (Controlled): If the mixture is highly basic, do not neutralize in the waste container. Neutralize in a reaction flask on ice using dilute HCl (1M) dropwise, monitoring temperature.
-
Validation: Check pH. Ideally, waste should be between pH 5 and 9 before entering a general organic waste stream. If still strongly basic, segregate into a specific "Basic Organic Waste" container.
Protocol B: Peroxide Validation
If the container is old (>1 year) or shows crystal formation around the cap:
-
Do Not Open. Friction from the cap can detonate peroxides.
-
Contact EHS immediately for remote opening/stabilization.
-
Test: If safe to open, use a starch-iodide strip. Blue coloration indicates peroxides. Treat with ferrous sulfate solution before disposal.
Part 3: Waste Stream Classification (Regulatory)
Under US EPA RCRA guidelines, this compound is likely a Characteristic Waste .
-
D001 (Ignitable): Flash point likely < 140°F (60°C).
-
D002 (Corrosive): Aqueous pH > 12.5 (if in solution).
-
Waste Code Assignment:
-
If pure/solvent mix: D001, D002 .
-
If halogenated solvents are present (DCM/Chloroform): F002 .
-
Part 4: Step-by-Step Disposal Workflow
This workflow is designed to prevent cross-contamination and ensure regulatory compliance.
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass.[2] Avoid metal cans if the waste is corrosive/wet.
-
Venting: Use a vented cap (e.g., Nalgene® Eco-Funnel) if there is any risk of off-gassing.
Step 2: Segregation & Packaging
-
Stream: "Basic Organic Waste" or "Flammable Organic Waste" .
-
Incompatibility: Keep separate from:
Step 3: Labeling
-
Label must include:
Step 4: Handoff
-
Transfer to the central waste accumulation area within 3 days of filling the container.
-
Ensure secondary containment (tray) is used during transport.
Part 5: Logic & Decision Tree (Visualization)
The following diagram illustrates the decision logic for disposing of this compound, ensuring the material ends up in the correct waste stream without causing a reaction.
Figure 1: Decision tree for the safe segregation and disposal of piperidine ether derivatives, prioritizing pH management and peroxide detection.
Part 6: Emergency Response (Spill Management)
In the event of a spill outside the fume hood:
-
Evacuate: Vapors are likely respiratory irritants. Clear the immediate area.[4][7]
-
PPE: Don dual-gloves (Nitrile), safety goggles, and a lab coat.
-
Containment: Surround the spill with chemically inert absorbent pads (polypropylene).
-
Critical: Do NOT use paper towels (cellulose) for large spills of oxidizable amines; this increases fire risk.
-
Critical: Do NOT pour acid on the floor to neutralize. The heat evolution can vaporize the amine, creating a toxic cloud.
-
-
Cleanup: Scoop absorbed material into a hazardous waste bag. Label as "Spill Debris: Flammable/Corrosive."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Handling Peroxide-Forming Chemicals. ACS Center for Lab Safety. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1][2]
Sources
Comprehensive Safety & Handling Guide: 3-(Cyclopentyloxy)piperidine
Executive Summary & Hazard Logic
3-(Cyclopentyloxy)piperidine is a secondary amine building block frequently used in the synthesis of pharmaceutical candidates (e.g., GPCR modulators). Its safety profile is governed by two distinct structural features that, when combined, create a specific handling risk:
-
The Piperidine Ring (Secondary Amine): This moiety confers high basicity (pKa ~11) and corrosivity.[1] Like the parent piperidine, it is capable of causing severe skin burns and eye damage (GHS Category 1B or 2).
-
The Cyclopentyloxy Group (Lipophilic Ether): This group increases the molecule's lipophilicity (LogP) compared to simple piperidine. Crucial Insight: This lipophilicity facilitates rapid dermal absorption, potentially carrying the caustic amine functionality deep into the subcutaneous tissue before a burn is felt.
Golden Rule: Treat this compound as a corrosive toxicant with high skin permeation potential.[1] Do not rely solely on standard "lab safety" protocols; specific barrier protection is required.[1]
Risk Assessment & Physical State Analysis[1][2]
The physical state of the reagent dictates the specific PPE and engineering controls.
| Feature | Free Base (Liquid/Oil) | Hydrochloride Salt (Solid) |
| Primary Hazard | Skin Absorption & Corrosivity. High vapor pressure allows inhalation of caustic fumes.[1][2] | Inhalation of Dust. Irritation to respiratory tract; potential for ocular damage from dust.[1][2] |
| Flammability | High. Flash point likely <60°C (based on piperidine FP of 16°C).[1][2][3] | Low. Combustible solid, but dust explosion risk exists if micronized.[1][2] |
| Stability | Oxidizes slowly in air; absorbs CO₂.[1][2] | Hygroscopic; stable if stored dry.[1][2] |
| Handling Focus | Prevent splash and vapor inhalation. | Prevent dust generation and inhalation.[1][2][4] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "silent exposure"—where chemicals permeate gloves without visible degradation.[1]
Hand Protection Strategy
Scientific Rationale: Secondary amines can degrade nitrile over time, and the ether oxygen in this molecule can facilitate swelling in natural rubber.
-
Standard Handling (Splash Protection):
-
High-Risk Handling (Immersion/Spill Cleanup):
Eye & Respiratory Protection
| Component | Recommendation | Mechanism of Protection |
| Eyes | Chemical Splash Goggles (Indirect Vented) | Prevents vapor entry and liquid splash.[1][2] Safety glasses are insufficient for the liquid free base. |
| Face | 8-inch Face Shield | Required during transfer of volumes >50 mL or when working under pressure/vacuum.[1][2] |
| Respiratory | Fume Hood (Engineering Control) | Mandatory. Do not handle on an open bench.[1][2] Maintain sash at working height (18 inches). |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard coat for solids; add a rubberized or Tyvek® apron for liquid handling to prevent soak-through.[1][2] |
Operational Workflow (Logic Diagram)
The following decision logic ensures the correct safety protocols are triggered based on the specific form of the chemical.
Figure 1: Decision logic for PPE selection based on the physical state of the piperidine derivative.[1]
Step-by-Step Handling Protocol
A. Weighing & Transfer[1]
-
Pre-Check: Ensure the fume hood face velocity is between 80–120 fpm (feet per minute).[1]
-
Taring: Tare the receiving flask before adding the chemical to avoid bringing the stock container out of the hood repeatedly.
-
Liquid Transfer:
-
Use a glass syringe with a Luer-lock needle for volumes <20 mL.[1]
-
Avoid plastic syringes if possible, as the amine may swell the rubber plunger, causing it to stick and potentially spray during depression.
-
-
Solid Transfer:
-
Use an anti-static weighing funnel.[1]
-
Wipe the exterior of the stock bottle with a dry tissue before returning it to storage to remove invisible amine dust.
-
B. Reaction Quenching & Workup[1]
-
Exotherm Warning: Neutralizing this amine with acid (e.g., HCl workup) will generate significant heat.
-
Protocol: Dilute the reaction mixture with a non-reactive solvent (e.g., DCM or Ethyl Acetate) before adding acid. Add acid dropwise in an ice bath.
-
pH Check: Do not rely on visual cues.[1] Use pH paper to confirm the amine has been protonated (pH < 3) if extracting into the aqueous layer.
C. Emergency Response
-
Skin Contact:
-
Spill (Liquid):
-
Spill (Solid):
-
Cover with a wet paper towel (to suppress dust) and wipe up.[1]
-
Disposal Considerations
Self-Validating Disposal System:
-
Segregation: Never mix amine waste with oxidizing acids (e.g., Nitric Acid). This can form explosive N-nitroso compounds or cause violent exotherms.[1]
-
Labeling: clearly mark the waste tag with "Alkaline Organic" and "Toxic".[1]
-
Container: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers (aluminum) as amines can be corrosive to certain metals.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8082, Piperidine.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Piperidine.[1][5] (General hazard classification for secondary amines). Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. 3-Benzylcyclopentan-1-one | C12H14O | CID 14400119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
